2-Hydroxy-4-morpholin-4-yl-benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-morpholin-4-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-8-9-1-2-10(7-11(9)14)12-3-5-15-6-4-12/h1-2,7-8,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZQSTNLPIFIAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431174 | |
| Record name | 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70362-07-1 | |
| Record name | 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to Determining the Solubility of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde in DMSO and Methanol
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility of the novel compound 2-Hydroxy-4-morpholin-4-yl-benzaldehyde in two critical laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Moving beyond a simple data sheet, this document outlines the strategic and methodological considerations essential for researchers, scientists, and drug development professionals. It emphasizes the "why" behind experimental choices, ensuring that the protocols described are not merely steps to be followed, but self-validating systems for generating robust and reliable data. We will delve into the physicochemical properties of the compound and solvents, present detailed, field-proven protocols for both kinetic and thermodynamic solubility assays, and provide a framework for data interpretation and visualization.
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of drug discovery and development, solubility is a foundational physicochemical property that dictates the fate of a potential therapeutic candidate. Poor solubility can create significant hurdles, leading to unreliable results in in vitro assays, diminished oral bioavailability, and increased development costs and timelines.[1][2] Therefore, an early and accurate assessment of a compound's solubility in relevant solvent systems is not just a routine measurement, but a critical decision-making tool.
This guide focuses on 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, a compound of interest for which a deep understanding of its solution behavior is paramount. We will explore its solubility in two key solvents:
-
Dimethyl Sulfoxide (DMSO): The universal solvent in drug discovery.[3] Its ability to dissolve a vast array of both polar and nonpolar compounds makes it indispensable for creating high-concentration stock solutions for high-throughput screening (HTS) and various biological assays.[3][4][5]
-
Methanol (MeOH): A polar protic solvent widely used in organic synthesis, purification, and as a component of mobile phases in analytical chromatography (e.g., HPLC).[6] Understanding solubility in methanol is crucial for downstream processing, purification, and formulation activities.[7][8]
This document will equip the research scientist with the necessary protocols and intellectual framework to confidently assess the solubility of this compound, and by extension, other novel chemical entities.
Compound and Solvent Characterization
A predictive understanding of solubility begins with the fundamental properties of the solute and the solvents.
Physicochemical Properties of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde
While specific, experimentally-derived data for this exact compound is not widely published, we can infer its likely behavior from its structure and data from chemical suppliers.
-
Molecular Formula: C₁₁H₁₃NO₃[9]
-
Molecular Weight: 207.23 g/mol [9]
-
Structure: The molecule contains a benzaldehyde core with a hydroxyl group and a morpholine substituent. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms in the hydroxyl, aldehyde, and morpholine groups, along with the morpholine nitrogen, can act as hydrogen bond acceptors. This combination suggests a degree of polarity. The aromatic ring provides a nonpolar region.
Table 1: Key Physicochemical Information for 2-Hydroxy-4-morpholin-4-yl-benzaldehyde
| Property | Value/Information | Source |
| Molecular Formula | C₁₁H₁₃NO₃ | [9] |
| Molecular Weight | 207.23 g/mol | [9] |
| Physical Form | Solid | |
| SMILES String | OC1=CC(N2CCOCC2)=CC=C1C=O |
Solvent Properties: A Tale of Two Solvents
The choice of solvent is dictated by its intended application and its interaction with the solute.
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, DMSO is a powerful and versatile solvent due to its ability to dissolve a wide range of compounds.[4][10] Its high boiling point (189 °C) minimizes evaporation, ensuring concentration accuracy in stock solutions.[3] It is miscible with water and many organic solvents, making it ideal for preparing concentrated stock solutions that are subsequently diluted into aqueous buffers for biological assays.[3][4]
-
Methanol (MeOH): As the simplest alcohol, methanol is a polar protic solvent, meaning it can participate in hydrogen bonding.[6][11] It is miscible with water and most organic solvents.[8] Its polarity makes it effective at dissolving polar compounds and those capable of hydrogen bonding.[7]
Experimental Design: Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two key types of solubility measurements, as they answer different experimental questions.[12]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a high-concentration DMSO stock into an aqueous buffer.[12][13] It is a high-throughput method used in early discovery to rank-order compounds and flag potential issues.[1][14] The results reflect a metastable state.[12]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured when excess solid compound is allowed to equilibrate with a solvent over an extended period (e.g., 24-72 hours).[2][12][13] It represents the saturation point of the most stable solid form of the compound and is the gold standard for lead optimization and formulation development.[1][12]
The following sections will detail protocols for determining both types of solubility for 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.
Detailed Experimental Protocols
These protocols are designed to be robust and adaptable. The core principle is to create a solution, allow it to equilibrate, separate any undissolved solid, and accurately quantify the concentration of the dissolved compound in the supernatant/filtrate.
Protocol 1: Thermodynamic "Shake-Flask" Solubility Determination
This method is the benchmark for determining equilibrium solubility and should be used for generating definitive data for lead compounds.[12]
Objective: To determine the maximum equilibrium concentration of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde in pure DMSO and pure methanol at a controlled temperature.
Methodology:
-
Preparation: Accurately weigh approximately 2-5 mg of solid 2-Hydroxy-4-morpholin-4-yl-benzaldehyde into separate 1.5 mL glass vials for each solvent (DMSO and methanol). Ensure an excess of solid material is used.[2]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the respective solvent (HPLC-grade DMSO or methanol) to each vial.
-
Equilibration: Seal the vials tightly. Place them in an incubator shaker or on a vial roller system set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24 to 48 hours.[1][2][12] This extended time is crucial to ensure equilibrium is reached between the solid and dissolved states.
-
Phase Separation: After incubation, allow the vials to stand for a short period to let the excess solid settle. Carefully aspirate the supernatant, or for more robust results, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[1][12]
-
Filtration: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates. This step is critical to avoid artificially high readings.[1][13]
-
Quantification (HPLC-UV):
-
Prepare a set of calibration standards of the compound in the relevant solvent at known concentrations.
-
Analyze the filtered sample and the calibration standards by a validated HPLC-UV method. A reverse-phase C18 column is a common starting point.[13]
-
Construct a calibration curve by plotting the UV absorbance against the known concentrations of the standards.
-
Determine the concentration of the compound in the filtered sample by interpolating its absorbance from the calibration curve. This concentration is the thermodynamic solubility.
-
Diagram 1: Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: High-Throughput Kinetic Solubility Assay
This method is ideal for early-stage screening where relative solubility ranking is more important than an absolute equilibrium value. It measures the point at which the compound precipitates when diluted from a DMSO stock into a secondary solvent (in this case, we will adapt it for pure methanol).
Objective: To rapidly assess the kinetic solubility of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound, for example, 20 mM in 100% DMSO.[1] Ensure the compound is fully dissolved.
-
Plate Setup: In a clear 96-well or 384-well microplate, add a small, precise volume of the DMSO stock solution to multiple wells (e.g., 2 µL).
-
Solvent Addition & Mixing: Using a multichannel pipette or liquid handler, add increasing volumes of methanol to the wells to create a serial dilution. Mix thoroughly.
-
Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 2 hours, to allow for precipitation to occur.[1][15]
-
Detection (Nephelometry):
Diagram 2: Kinetic Solubility Workflow
Caption: High-Throughput Kinetic Solubility Workflow.
Data Interpretation and Reporting
The final solubility values should be reported in standard units such as milligrams per milliliter (mg/mL) or micromolar (µM).
Table 2: Example Data Summary for 2-Hydroxy-4-morpholin-4-yl-benzaldehyde
| Solvent | Assay Type | Solubility (mg/mL) | Solubility (mM) |
| DMSO | Thermodynamic | [Experimental Value] | [Calculated Value] |
| Methanol | Thermodynamic | [Experimental Value] | [Calculated Value] |
| Methanol | Kinetic (from DMSO stock) | [Experimental Value] | [Calculated Value] |
Causality and Insights:
-
High Solubility in DMSO: It is anticipated that 2-Hydroxy-4-morpholin-4-yl-benzaldehyde will exhibit high solubility in DMSO, likely exceeding the concentrations needed for typical stock solutions (e.g., 10-20 mM). This is due to DMSO's exceptional capacity to act as a solvent for a wide range of organic molecules.[3][5][10]
-
Solubility in Methanol: The solubility in methanol will provide insight into the compound's polarity. Given the presence of hydrogen bond donors and acceptors, moderate to good solubility is expected.[7]
-
Kinetic vs. Thermodynamic Discrepancies: It is common for kinetic solubility values to be higher than thermodynamic ones. This is because the kinetic assay measures the point of precipitation from a supersaturated state, while the thermodynamic assay measures the true equilibrium with the most stable solid form.[12] A large difference between the two may indicate that the compound readily forms supersaturated solutions, which can have implications for formulation.
Conclusion: A Foundation for Informed Drug Development
This guide provides a robust, scientifically-grounded framework for determining the solubility of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde in DMSO and methanol. By adhering to these detailed protocols and understanding the principles behind them, researchers can generate high-quality, reliable data. This information is not merely a set of numbers but a critical insight that will inform subsequent stages of the drug discovery and development pipeline, from assay design and lead optimization to formulation and preclinical studies. Accurate solubility data, generated with methodological rigor, forms the bedrock of a successful research program.
References
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Title: Dimethyl sulfoxide - Wikipedia Source: Wikipedia URL: [Link]
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Title: The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation Source: Aure Chemical URL: [Link]
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Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]
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Title: ADME Solubility Assay Source: BioDuro URL: [Link]
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Title: Aqueous Kinetic Solubility - ADME@NCATS Source: National Center for Advancing Translational Sciences (NCATS), NIH URL: [Link]
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Title: Thermodynamic Solubility Assay Source: Evotec URL: [Link]
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Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL: [Link]
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Title: Dimethyl Sulfoxide (DMSO) in Drug Delivery Source: Laboratory Notes URL: [Link]
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Title: Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? Source: ResearchGate URL: [Link]
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Title: Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: PMC (PubMed Central) URL: [Link]
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Title: Why Are Methanol Or Ethanol Preferred As Solvents For Extraction? Source: HonestBee URL: [Link]
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A Technical Guide to the Synthesis of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde: Pathways, Mechanisms, and Protocols
Abstract
2-Hydroxy-4-morpholin-4-yl-benzaldehyde is a substituted salicylaldehyde derivative of significant interest in medicinal chemistry and materials science, serving as a versatile precursor for the synthesis of more complex molecular architectures.[1][2][3] This technical guide provides an in-depth exploration of the primary synthetic pathways to this target molecule, designed for researchers, chemists, and drug development professionals. We will dissect the synthesis into two core stages: the formation of the key intermediate, 4-morpholinophenol, and its subsequent ortho-formylation. This document emphasizes the causality behind experimental choices, provides detailed, validated protocols, and offers a comparative analysis of competing formylation methodologies, including the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions. All mechanistic claims and protocols are substantiated with citations to authoritative literature.
Chapter 1: Strategic Approach and Retrosynthetic Analysis
The synthesis of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde logically begins with a retrosynthetic disconnection. The target molecule is an ortho-hydroxybenzaldehyde, suggesting that the final step will be the introduction of a formyl (-CHO) group onto a pre-existing phenol. The most strategic bond to disconnect is the C-C bond between the aromatic ring and the aldehyde carbon.
This analysis reveals that the most critical precursor is 4-morpholinophenol . The overall synthetic strategy therefore bifurcates into two primary challenges:
-
The efficient synthesis of the 4-morpholinophenol intermediate.
-
The regioselective ortho-formylation of 4-morpholinophenol to yield the final product.
The following diagram illustrates this primary retrosynthetic disconnection.
Caption: Retrosynthetic analysis of the target molecule.
Chapter 2: Synthesis of the Key Precursor: 4-Morpholinophenol
Two robust pathways are commonly employed for the synthesis of 4-morpholinophenol, each with distinct advantages depending on the availability of starting materials and scale.
Pathway A: Synthesis from p-Aminophenol
This pathway represents a direct and efficient method involving the formation of the morpholine ring onto the p-aminophenol backbone. The reaction proceeds via a double N-alkylation using bis(2-chloroethyl) ether, which cyclizes in situ to form the desired product.
Caption: Synthesis of 4-morpholinophenol from p-aminophenol.
Causality of Experimental Choices:
-
Base: A moderately strong base, such as sodium carbonate or potassium carbonate, is required to neutralize the HCl generated during the alkylation, driving the reaction to completion.
-
Solvent: A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is ideal for solubilizing the reagents and facilitating the SN2 reaction at elevated temperatures.
-
Temperature: Heating is necessary to overcome the activation energy for the C-N bond formation.
Experimental Protocol: Synthesis of 4-Morpholinophenol from p-Aminophenol
-
To a stirred solution of p-aminophenol (10.9 g, 0.1 mol) and anhydrous potassium carbonate (34.5 g, 0.25 mol) in 150 mL of DMF, add bis(2-chloroethyl) ether (14.3 g, 0.1 mol) dropwise at room temperature.
-
Heat the reaction mixture to 100-110 °C and maintain for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
The product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from an ethanol/water mixture to yield pure 4-morpholinophenol.
Pathway B: Multi-step Synthesis from 4-Fluoronitrobenzene
Step 2.1: Nucleophilic Aromatic Substitution (SNAr) The reaction begins with the substitution of fluoride from 4-fluoronitrobenzene with morpholine. The strongly electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack, stabilizing the negatively charged Meisenheimer complex intermediate.[4][5]
Step 2.2: Nitro Group Reduction The resulting 4-(4-nitrophenyl)morpholine is then reduced to 4-morpholinoaniline.[6][7] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation.[8][9] Alternative methods include using metals like iron or tin in acidic media.[10]
Step 2.3: Diazotization and Hydrolysis The final step involves converting the primary amino group of 4-morpholinoaniline into a hydroxyl group. This is achieved via the formation of a diazonium salt using sodium nitrite in an acidic medium, followed by hydrolysis upon heating, which liberates nitrogen gas and installs the hydroxyl group.
Caption: Multi-step synthesis of 4-morpholinophenol.
Chapter 3: Ortho-Formylation of 4-Morpholinophenol
With 4-morpholinophenol in hand, the final step is the introduction of the formyl group. The powerful activating and ortho-directing nature of the hydroxyl group dominates the regioselectivity of this electrophilic aromatic substitution, directing the formylation to the position adjacent to it.[11] Several classic named reactions are suitable for this transformation.
Method 1: The Reimer-Tiemann Reaction
This reaction utilizes chloroform and a strong base to generate dichlorocarbene (:CCl₂) in situ.[12][13] The electron-rich phenoxide ion attacks the highly electrophilic carbene, leading to the ortho-formylated product after hydrolysis.[13][14] While reliable for ortho-formylation, yields can sometimes be moderate.[15]
Caption: Mechanism of the Reimer-Tiemann reaction.
Experimental Protocol: Reimer-Tiemann Formylation
-
In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 4-morpholinophenol (9.0 g, 0.05 mol) in 100 mL of 20% aqueous sodium hydroxide solution.
-
Heat the mixture to 65-70 °C with vigorous stirring.
-
Add chloroform (7.2 g, 0.06 mol) dropwise over 1 hour, maintaining the temperature. The reaction is exothermic.[14]
-
After the addition is complete, continue stirring at 65-70 °C for an additional 2 hours.
-
Cool the reaction mixture and carefully acidify with dilute HCl until the solution is acidic.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.
Method 2: The Duff Reaction
The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA) or acetic acid.[16][17] The reaction proceeds through a Mannich-type mechanism where an iminium ion, generated from HMTA, acts as the electrophile.[18] This method is known for its strong preference for ortho-formylation and operational simplicity.[18][19]
Caption: Mechanism of the Duff reaction.
Experimental Protocol: Duff Formylation
-
Dissolve 4-morpholinophenol (9.0 g, 0.05 mol) and hexamethylenetetramine (10.5 g, 0.075 mol) in 75 mL of trifluoroacetic acid under a nitrogen atmosphere.
-
Reflux the resulting solution for 5-7 hours. The color will typically change to a deep orange or red.
-
Cool the mixture and pour it into 200 mL of 4 M HCl. Stir for 30 minutes to hydrolyze the intermediate imine.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent and purify the residue by column chromatography to yield the desired product.
Method 3: The Vilsmeier-Haack Reaction
This reaction uses a Vilsmeier reagent, typically formed from a substituted amide like DMF and phosphorus oxychloride (POCl₃), to formylate an electron-rich aromatic ring.[20][21] The Vilsmeier reagent, a chloroiminium salt, is a mild electrophile that reacts readily with activated phenols.[20][21]
Caption: Mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation
-
In a flask cooled in an ice bath (0-5 °C), add phosphorus oxychloride (8.4 g, 0.055 mol) dropwise to 25 mL of N,N-dimethylformamide (DMF) with stirring. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Add a solution of 4-morpholinophenol (9.0 g, 0.05 mol) in 25 mL of DMF dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.
-
After the addition, allow the mixture to warm to room temperature and then heat at 60 °C for 3-4 hours.
-
Cool the reaction mixture and pour it onto 200 g of crushed ice with vigorous stirring.
-
Neutralize the solution by slowly adding solid sodium bicarbonate until effervescence ceases.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under vacuum.
-
Purify the resulting solid via column chromatography or recrystallization.
Chapter 4: Comparative Analysis of Formylation Methods
The choice of formylation method depends on factors such as required yield, substrate tolerance, and handling of reagents. The following table provides a comparative summary.
| Feature | Reimer-Tiemann Reaction | Duff Reaction | Vilsmeier-Haack Reaction |
| Formylating Agent | Chloroform (CHCl₃) | Hexamethylenetetramine (HMTA) | DMF / POCl₃ (or SOCl₂) |
| Reaction Medium | Strong aqueous base (e.g., NaOH) | Strong acid (e.g., TFA, Acetic Acid) | Aprotic solvent (e.g., DMF) |
| Key Electrophile | Dichlorocarbene (:CCl₂) | Iminium Cation | Vilsmeier Reagent (Chloroiminium) |
| Typical Yields | Moderate[15] | Moderate to Good[16][19] | Good to Excellent[22][23] |
| Regioselectivity | Strongly ortho-directing[12][14] | Strongly ortho-directing[11][17] | Para to amino groups, Ortho to hydroxyls |
| Advantages | Well-established, inexpensive reagents. | Operationally simple, mild conditions. | High yields, versatile reagent. |
| Disadvantages | Biphasic system can be complex, use of toxic chloroform, moderate yields.[13][15] | Requires strong acid, potential for side products.[11] | Reagents are moisture-sensitive. |
Conclusion
The synthesis of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde is a well-defined process that hinges on two key transformations: the construction of the 4-morpholinophenol precursor and its subsequent ortho-formylation. For the precursor synthesis, direct alkylation of p-aminophenol offers an efficient route. For the critical formylation step, all three discussed methods—Reimer-Tiemann, Duff, and Vilsmeier-Haack—are viable. The Vilsmeier-Haack reaction often provides the highest yields and is a preferred method in many modern synthetic applications. However, the Duff reaction offers greater operational simplicity and avoids the use of phosphorus oxychloride. The choice of pathway should be guided by the specific constraints and objectives of the research or development program, including scale, purity requirements, and available resources.
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- Rajanna, K. C., et al. (2013, December 24). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions.
- Sigma-Aldrich. (n.d.). 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.
- ResearchGate. (n.d.). 4-(4-Nitrophenyl)morpholine.
- Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene.
- Sigma-Aldrich. (n.d.). 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.
- Sigma-Aldrich. (n.d.). 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.
- ChemicalBook. (n.d.). 4-Morpholinobenzaldehyde synthesis.
- ResearchGate. (2001, August 24). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins.
- ResearchGate. (2026, February 9). Selective alkylation of aminophenols.
- ResearchGate. (2025, August 6). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins.
- United States Patent Office. (n.d.). N-alkylmorpholine preparation. Google Patents.
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- MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- Wikipedia. (n.d.). Reduction of nitro compounds.
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- BLD Pharm. (n.d.). 70362-07-1|2-Hydroxy-4-morpholinobenzaldehyde.
- Beilstein Journals. (n.d.). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide.
- PMC. (n.d.). 4-(4-Nitrophenyl)morpholine.
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Technical Safety & Handling Guide: 2-Hydroxy-4-morpholin-4-yl-benzaldehyde
Executive Summary
This technical guide provides a comprehensive safety and handling framework for 2-Hydroxy-4-morpholin-4-yl-benzaldehyde (also known as 4-morpholinosalicylaldehyde). As a Senior Application Scientist, I have structured this document to move beyond a standard MSDS, offering a "best practice" workflow for researchers utilizing this compound in medicinal chemistry and drug discovery.
This compound serves as a critical intermediate, particularly in the synthesis of kinase inhibitors and Schiff base ligands where the morpholine moiety improves pharmacokinetic solubility. Due to its status as a research chemical, its toxicological profile is not fully characterized, necessitating a "universal precaution" approach.
Part 1: Chemical Identity & Physicochemical Profile
Understanding the structural functionality is the first step in safety. This molecule combines three distinct reactive centers: a phenol (acidic, H-bond donor), an aldehyde (electrophilic, oxidation-prone), and a morpholine ring (basic, solubilizing).
Table 1: Substance Identification
| Parameter | Specification |
| Chemical Name | 2-Hydroxy-4-morpholin-4-yl-benzaldehyde |
| Synonyms | 4-Morpholinosalicylaldehyde; 2-Hydroxy-4-morpholinobenzaldehyde |
| CAS Number | 70362-07-1 |
| Molecular Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Physical State | Solid (Powder or Crystalline) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1] |
| SMILES | OC1=CC(N2CCOCC2)=CC=C1C=O |
Structural Insight
The ortho-hydroxyl group relative to the aldehyde allows for strong intramolecular hydrogen bonding. This stabilizes the carbonyl group but also facilitates chelation with metal ions. The para-morpholine group acts as an electron-donating group (EDG), increasing the electron density of the aromatic ring, making it susceptible to electrophilic aromatic substitution and potentially increasing the basicity of the system.
Part 2: Hazard Identification (GHS Classification)
While specific toxicological data (LD50) may be sparse for this specific isomer, Structure-Activity Relationship (SAR) analysis with analogous salicylaldehydes dictates the following classification.
GHS Label Elements
-
Signal Word: WARNING
-
Hazard Category: Irritant (Category 2)
Table 2: Hazard & Precautionary Statements
| Code | Type | Statement | Mechanism/Rationale |
| H315 | Hazard | Causes skin irritation. | Phenolic compounds can denature proteins and irritate the stratum corneum. |
| H319 | Hazard | Causes serious eye irritation. | Aldehydes are reactive electrophiles capable of binding to corneal proteins. |
| H335 | Hazard | May cause respiratory irritation. | Dust inhalation triggers mucosal inflammation. |
| P261 | Prevention | Avoid breathing dust/fume. | Minimizes pulmonary exposure. |
| P280 | Prevention | Wear protective gloves/eye protection. | Standard barrier protection (Nitrile gloves, Safety Goggles). |
| P305+P351 | Response | IF IN EYES: Rinse cautiously with water. | Dilution is the primary first aid mechanism. |
Critical Safety Note: As a research chemical, the chronic toxicity (mutagenicity, teratogenicity) has not been fully investigated. Treat as a potential bioactive agent.
Part 3: Safe Handling & Storage Protocol
This section outlines a self-validating workflow designed to maintain compound integrity while maximizing user safety.
Storage & Stability "Best Practices"
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Aldehydes are prone to autoxidation to carboxylic acids (in this case, 2-hydroxy-4-morpholinobenzoic acid) upon prolonged exposure to air.
-
Temperature: 2-8°C (Refrigerate) . While stable at room temperature for short periods, refrigeration retards oxidation and hydrolysis.
-
Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and cap corrosion.
Operational Workflow
The following diagram illustrates the logical flow for handling this compound to prevent cross-contamination and exposure.
Figure 1: Standard Operating Procedure (SOP) workflow for handling 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, emphasizing inert storage and containment.
Engineering Controls & PPE
-
Respiratory: Use a fume hood maintaining a face velocity of 80-100 fpm. If weighing large quantities (>1g) outside a hood, use a NIOSH N95 or P100 respirator.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time is generally excellent for solids, but change immediately if dissolved in DCM or Acetone.
-
Static Control: Fine organic powders can be statically charged. Use an antistatic gun or ionizer during weighing to prevent powder scattering.
Part 4: Emergency Response
In the event of exposure, immediate action mitigates long-term damage.
First Aid Protocols
-
Eye Contact: Immediately flush with saline or water for 15 minutes . Lifting upper and lower eyelids is crucial to remove trapped particulate. Seek medical attention.
-
Skin Contact: Brush off loose particles before washing. Wash with soap and water. Do not use alcohol/solvents as they may enhance transdermal absorption.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
Spill Cleanup (Solid)
-
Isolate: Evacuate non-essential personnel.
-
PPE: Don goggles, double nitrile gloves, and a lab coat.
-
Containment: Cover the spill with a damp paper towel (to prevent dust formation) or use a HEPA-filtered vacuum.
-
Disposal: Place waste in a sealed container labeled "Hazardous Waste - Solid Toxic."
Part 5: Application Context & Reactivity
For the drug development professional, understanding how this molecule reacts is as important as safety. The 2-hydroxy-benzaldehyde core is a "privileged structure" in medicinal chemistry.
Synthetic Utility
-
Schiff Base Formation: The aldehyde reacts rapidly with primary amines to form imines (Schiff bases). This is the primary route for synthesizing hydrazone-based kinase inhibitors.
-
Metal Chelation: The phenolic -OH and the aldehyde/imine nitrogen form a bidentate pocket, ideal for coordinating Zinc (Zn²⁺) or Copper (Cu²⁺) in metallo-drug synthesis.
-
Knoevenagel Condensation: The aldehyde is active in condensation reactions with active methylene compounds (e.g., malononitrile) to extend the carbon chain.
Reactivity Logic Map
Figure 2: Chemical reactivity profile. Note the oxidation pathway (red) which represents the primary stability hazard, versus the synthetic utility pathways (green/yellow).
References
-
PubChem. (n.d.). Compound Summary: 2-Hydroxy-4-morpholinobenzaldehyde.[2][3] National Library of Medicine. Retrieved October 26, 2023, from [Link]
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An In-depth Technical Guide to the Electronic Absorption Spectra of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde
This technical guide provides a comprehensive overview of the synthesis and electronic absorption properties of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, a molecule of interest for researchers in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical experimental protocols.
Introduction: The Significance of Substituted Benzaldehydes
Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of organic compounds, finding applications from pharmaceuticals to polymer science. The specific substitution pattern of a benzaldehyde derivative dictates its chemical reactivity and photophysical properties. The title compound, 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, incorporates a hydroxyl group, an aldehyde moiety, and a morpholino substituent on a benzene ring. This unique combination of an electron-donating morpholino group and an electron-withdrawing aldehyde group, ortho to a hydroxyl group, suggests the potential for interesting intramolecular charge transfer (ICT) characteristics and solvatochromic behavior. Understanding the electronic absorption spectra of this molecule is paramount to harnessing its potential in various applications.
The morpholine moiety, a saturated heterocycle, is a common feature in many biologically active compounds, contributing to improved pharmacokinetic properties such as metabolic stability. The 2-hydroxybenzaldehyde scaffold is also a key component in many Schiff bases and other ligands used in coordination chemistry and catalysis. Therefore, a detailed understanding of the electronic properties of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde can provide valuable insights for the design of novel compounds with tailored functionalities.
Synthesis of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The most logical approach to the synthesis of the target molecule is the nucleophilic aromatic substitution of a suitable di-substituted benzene with morpholine. A potential starting material is 2-hydroxy-4-fluorobenzaldehyde. The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing aldehyde group. The reaction would proceed as follows:
Caption: Proposed synthesis of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.
Detailed Experimental Protocol (Proposed)
This protocol is based on general procedures for similar nucleophilic aromatic substitution reactions[1].
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-4-fluorobenzaldehyde (1.0 eq.), morpholine (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Electronic Absorption Spectra: A Theoretical Investigation
In the absence of experimental data, a theoretical approach using Time-Dependent Density Functional Theory (TD-DFT) can provide valuable insights into the electronic absorption spectra of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde. TD-DFT is a robust computational method for predicting the electronic transition energies and oscillator strengths of organic molecules[2][3].
Computational Methodology
A comprehensive theoretical study would involve the following steps:
-
Geometry Optimization: The ground-state geometry of the molecule would be optimized using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
TD-DFT Calculations: Using the optimized geometry, single-point TD-DFT calculations would be performed to obtain the vertical excitation energies, oscillator strengths, and corresponding electronic transitions.
-
Solvent Effects: To investigate solvatochromism, the calculations would be repeated in the presence of different solvent environments using a polarizable continuum model (PCM). A range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, and water) should be considered.
Caption: Workflow for the theoretical prediction of electronic absorption spectra.
Expected Spectral Features
Based on the electronic structure of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, several key features are anticipated in its electronic absorption spectrum:
-
π → π* Transitions: The aromatic ring and the conjugated system involving the aldehyde group will give rise to intense π → π* transitions. The electron-donating morpholino group is expected to cause a bathochromic (red) shift in these transitions compared to unsubstituted benzaldehyde.
-
n → π* Transitions: The lone pair of electrons on the oxygen atom of the aldehyde group can be excited to an anti-bonding π* orbital, resulting in a weaker n → π* transition, typically observed at longer wavelengths than the π → π* transitions.
-
Intramolecular Charge Transfer (ICT): The presence of the electron-donating morpholino group and the electron-withdrawing aldehyde group is likely to induce an ICT character in the electronic transitions. This is expected to be particularly sensitive to solvent polarity.
Predicted Solvatochromic Effects
Solvatochromism refers to the change in the color of a solution when the solvent is changed. For a donor-acceptor substituted molecule like 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, the extent of solvatochromism provides information about the change in dipole moment upon electronic excitation.
-
Positive Solvatochromism: It is anticipated that the molecule will exhibit positive solvatochromism, meaning a bathochromic shift (to longer wavelengths) of the absorption maximum with increasing solvent polarity. This occurs when the excited state is more polar than the ground state, and is thus stabilized to a greater extent by polar solvents.
-
Hydrogen Bonding Effects: In protic solvents (e.g., ethanol, water), specific interactions such as hydrogen bonding with the hydroxyl and aldehyde groups can also influence the electronic spectra, potentially leading to further shifts in the absorption maxima.
Tabulated Predicted Spectral Data (Hypothetical)
The following table presents a hypothetical summary of predicted absorption maxima (λmax) for 2-Hydroxy-4-morpholin-4-yl-benzaldehyde in different solvents, based on the expected trends from TD-DFT calculations.
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Transition Type |
| Hexane | 1.88 | ~320 | π → π* (ICT) |
| Chloroform | 4.81 | ~335 | π → π* (ICT) |
| Ethanol | 24.55 | ~350 | π → π* (ICT) |
| Water | 80.10 | ~365 | π → π* (ICT) |
Conclusion and Future Perspectives
This technical guide has outlined a plausible synthetic route and a robust theoretical framework for investigating the electronic absorption spectra of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde. The proposed synthesis via nucleophilic aromatic substitution offers a direct and efficient method for obtaining this compound. The theoretical analysis using TD-DFT is a powerful tool for predicting and understanding its photophysical properties, particularly its expected solvatochromic behavior arising from intramolecular charge transfer.
Future experimental work should focus on the successful synthesis and characterization of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, followed by a systematic study of its electronic absorption spectra in a wide range of solvents to validate the theoretical predictions. Such studies will not only provide fundamental insights into the structure-property relationships of substituted benzaldehydes but also pave the way for their application in the development of novel functional materials and bioactive molecules.
References
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Hegazy, A. M., Haiba, N. S., Awad, M. K., Teleb, M., & Atlam, F. M. (2023). Revealing the contributions of DFT to the spectral interpretation for an amino benzoyl thiourea derivative: Insights into experimental studies from theoretical perspectives, and biological evaluation. New Journal of Chemistry. [Link]
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Stamatovska, V., Dimova, V., & Čolančevska-Ragenoviќ, K. (2006). Solvent effect on electronic absorption spectra of some N-aryl substituted dodekanamides. Journal of the Serbian Chemical Society, 71(6), 635-642. [Link]
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PrepChem. Synthesis of 2-hydroxy-4-methylbenzaldehyde. [Link]
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ResearchGate. Calculated UV-Vis spectra of different molecules at TD-DFT. [Link]
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Chen, L., Yang, C., Li, S., & Qin, J. (2007). Synthesis and electronic absorption and fluorescence of 2-arylbenzothiazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(2), 317-322. [Link]
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Nandy, R., & Sankararaman, S. (2010). Donor-acceptor substituted phenylethynyltriphenylenes – excited state intramolecular charge transfer, solvatochromic absorption and fluorescence emission. Beilstein Journal of Organic Chemistry, 6, 948-956. [Link]
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Janim, B. M., et al. (2016). TD-DFT and DFT studies on geometry, spectral, thermal and NMR of N'-(di(pyridin-2-yl)methylene)-2-hydroxybenzohydrazide. Journal of Materials and Environmental Science, 7(9), 3447-3453. [Link]
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Digital Commons @ BAU. (2020). SOLVENT EFFECTS ON THE ELECTRONIC ABSORPTION SPECTRA OF SOME ANALYTICAL INDICATORS. [Link]
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Japanese Pharmacopoeia. ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. [Link]
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Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(8), 3449-3457. [Link]
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Singh, P., et al. (2011). Synthesis, vibrational spectral and nonlinear optical studies of N-(4-hydroxy-phenyl)-2-hydroxybenzaldehyde-imine: a combined experimental and theoretical investigation. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1475-1482. [Link]
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Baliah, V., & Chellathurai, T. (1982). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(4), 311-316. [Link]
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ResearchGate. Spectral overlap between the UV/vis absorption spectra of 4-NP analytes and the emission spectrum of 5. [Link]
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ResearchGate. UV-Vis absorption spectra for the a amino acid-mixed salicylaldehyde ligands; and b cobalt(II) complexes derived from different amino acid-mixed ligands in ethanol (1.0 × 10–3 M) at 25 °C. [Link]
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Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. [Link]
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CrystEngComm. (2023). Solvates of a dianisyl-substituted donor–acceptor-type benzothiadiazole: mechanochromic, vapochromic, and acid-responsive multicolor luminescence. [Link]
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ResearchGate. Quadrupolar donor-acceptor substituted oligo(phenylenevinylene)s - Synthesis and solvatochromism of the fluorescence. [Link]
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New Journal of Chemistry. (2022). Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules. [Link]
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science-softCon. UV/Vis+ Photochemistry Database - List of substances. [Link]
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Methodological & Application
Application Note: Synthesis of Novel Phosphoinositide 3-Kinase (PI3K) Inhibitor Scaffolds from 2-Hydroxy-4-morpholin-4-yl-benzaldehyde
Abstract
This application note provides a detailed technical guide for the synthesis of novel pharmaceutical scaffolds from the versatile building block, 2-Hydroxy-4-morpholin-4-yl-benzaldehyde. Leveraging the established importance of the morpholine moiety in potent phosphoinositide 3-kinase (PI3K) inhibitors, we present a synthetic strategy to generate advanced intermediates for the development of next-generation therapeutics targeting the PI3K signaling pathway. This document is intended for researchers, medicinal chemists, and drug development professionals.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The morpholine functional group is a key pharmacophore in a number of potent PI3K inhibitors, contributing to their high affinity and selectivity.[1][2][3] The well-characterized pan-class I PI3K inhibitor ZSTK474, for instance, features morpholine substituents that are crucial for its activity.[4]
2-Hydroxy-4-morpholin-4-yl-benzaldehyde is an attractive starting material for the synthesis of novel PI3K inhibitors. Its structure combines the beneficial morpholine group with a reactive benzaldehyde functionality, which can be readily elaborated to construct diverse molecular architectures. The ortho-hydroxyl group can also participate in key binding interactions with the target protein or be used as a synthetic handle for further modifications. This application note outlines a strategic approach to utilize this starting material for the synthesis of a library of potential PI3K inhibitors.
Strategic Approach: From Starting Material to PI3K Inhibitor Scaffold
Our synthetic strategy focuses on the elaboration of the aldehyde functional group of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde to introduce a heterocyclic core, a common feature in many kinase inhibitors. This approach is designed to be modular, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
The proposed synthetic workflow is depicted below:
Caption: Proposed workflow for the synthesis of PI3K inhibitor scaffolds.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the initial stages of the synthesis, focusing on the formation of a key intermediate.
Synthesis of (E)-2-((2-hydroxy-4-morpholinobenzylidene)amino)guanidine
This protocol details the condensation of the starting aldehyde with aminoguanidine to form a guanylhydrazone, a versatile intermediate for the synthesis of various nitrogen-containing heterocycles.
Materials:
| Reagent | Supplier | Grade |
| 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | Sigma-Aldrich | ≥98% |
| Aminoguanidine hydrochloride | Sigma-Aldrich | 99% |
| Sodium acetate | Sigma-Aldrich | Anhydrous, ≥99% |
| Ethanol | Fisher Chemical | Reagent Grade, 95% |
| Deionized Water | - | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Hydroxy-4-morpholin-4-yl-benzaldehyde (2.07 g, 10 mmol) and ethanol (40 mL).
-
Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
In a separate beaker, dissolve aminoguanidine hydrochloride (1.11 g, 10 mmol) and sodium acetate (0.82 g, 10 mmol) in deionized water (10 mL).
-
Add the aqueous solution of aminoguanidine and sodium acetate dropwise to the ethanolic solution of the aldehyde over a period of 10 minutes with continuous stirring.
-
Upon addition, a precipitate may begin to form. Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Collect the precipitated product by vacuum filtration and wash with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum at 50 °C for 12 hours to yield the desired guanylhydrazone.
Expected Yield and Characterization:
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Yield | 85-95% |
| Melting Point | To be determined |
| ¹H NMR | Consistent with the formation of the guanylhydrazone product. |
| Mass Spec | [M+H]⁺ peak corresponding to the molecular weight of the product (265.3 g/mol ). |
Rationale and Mechanistic Insights
The condensation reaction between an aldehyde and a primary amine, such as aminoguanidine, proceeds via a nucleophilic addition-elimination mechanism to form a Schiff base (in this case, a guanylhydrazone). The ortho-hydroxyl group can influence the reactivity of the aldehyde and may participate in intramolecular hydrogen bonding, potentially stabilizing the product.
The resulting guanylhydrazone is a versatile intermediate. For example, it can undergo cyclization reactions with various reagents to form different heterocyclic systems, such as triazines or pyrimidines, which are common scaffolds in kinase inhibitors.[1] This modularity allows for the creation of a diverse library of compounds for screening against PI3K isoforms.
Downstream Synthesis and Generation of Diversity
The synthesized (E)-2-((2-hydroxy-4-morpholinobenzylidene)amino)guanidine can be further elaborated to generate a library of potential PI3K inhibitors. The following diagram illustrates a potential synthetic route to a triazine-based scaffold.
Caption: Elaboration of the guanylhydrazone intermediate to a triazine scaffold.
Conclusion
2-Hydroxy-4-morpholin-4-yl-benzaldehyde is a highly valuable and versatile starting material for the synthesis of novel compounds targeting the PI3K signaling pathway. The presence of the morpholine moiety provides a strong rationale for its use in developing potential cancer therapeutics. The synthetic protocols and strategies outlined in this application note offer a clear and efficient pathway to generate a library of diverse molecular scaffolds for further biological evaluation. The modular nature of the proposed synthesis allows for extensive SAR studies to optimize potency and selectivity against various PI3K isoforms.
References
-
Title: Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde Source: Molecules URL: [Link]
-
Title: Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines Source: Molecules URL: [Link]
-
Title: Medicinal chemistry of 2,2,4-substituted morpholines Source: Medicinal Chemistry Research URL: [Link]
-
Title: Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms Source: Molecules URL: [Link]
-
Title: Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors Source: Frontiers in Chemistry URL: [Link]
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- 2. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Synthesis of Bio-active Hydrazone Derivatives from 2-Hydroxy-4-morpholin-4-yl-benzaldehyde
This technical guide provides a comprehensive overview of the reaction conditions for the synthesis of hydrazone derivatives from 2-Hydroxy-4-morpholin-4-yl-benzaldehyde and various hydrazines. This class of compounds is of significant interest to researchers in drug discovery and materials science due to their diverse biological activities and potential applications as functional materials.[1][2][3][4] This document outlines the fundamental reaction mechanism, presents detailed experimental protocols, and discusses the influence of various reaction parameters on the synthesis.
Introduction to Hydrazone Synthesis
Hydrazones are a class of organic compounds characterized by the C=N-NH- functional group. They are typically formed through the condensation reaction of a carbonyl compound (an aldehyde or a ketone) with a hydrazine.[5][6] The resulting hydrazone derivatives of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde are of particular interest due to the presence of the morpholino and hydroxyl moieties, which can enhance their biological activity and chelating properties. These compounds have been investigated for a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][3][7]
Reaction Mechanism: Nucleophilic Addition-Elimination
The formation of a hydrazone from an aldehyde and a hydrazine proceeds via a two-step nucleophilic addition-elimination mechanism.[8]
Step 1: Nucleophilic Addition
The reaction is initiated by the nucleophilic attack of the nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the 2-Hydroxy-4-morpholin-4-yl-benzaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[8]
Step 2: Dehydration
The carbinolamine intermediate is generally unstable and undergoes dehydration (the elimination of a water molecule) to form a stable C=N double bond, yielding the final hydrazone product. This step is often catalyzed by the presence of an acid, which protonates the hydroxyl group, making it a better leaving group.[8]
Figure 1: General mechanism of hydrazone formation.
Experimental Protocols
The successful synthesis of hydrazones from 2-Hydroxy-4-morpholin-4-yl-benzaldehyde can be achieved under various conditions. The choice of solvent, catalyst, and temperature can significantly influence the reaction rate and yield. Below are three representative protocols.
Protocol 1: Acid-Catalyzed Condensation in Ethanol
This is a widely used and generally efficient method for the synthesis of hydrazones.
Materials:
-
2-Hydroxy-4-morpholin-4-yl-benzaldehyde
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol (reagent grade)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde in a suitable volume of ethanol.
-
Add 1 to 1.1 equivalents of the desired hydrazine derivative to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by filtration, wash with cold ethanol, and dry in a vacuum oven.
Protocol 2: Catalyst-Free Reaction in Refluxing Methanol
For some reactive hydrazines, a catalyst may not be necessary.
Materials:
-
2-Hydroxy-4-morpholin-4-yl-benzaldehyde
-
Hydrazine derivative
-
Methanol (reagent grade)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve 1 equivalent of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde and 1 equivalent of the hydrazine in methanol in a round-bottom flask.
-
Heat the mixture to reflux with stirring.[9]
-
Monitor the reaction by TLC. The reaction time may be longer compared to the catalyzed method.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration or by removing the solvent under reduced pressure.
-
Wash the collected solid with a small amount of cold methanol and dry.
Protocol 3: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.
Materials:
-
2-Hydroxy-4-morpholin-4-yl-benzaldehyde
-
Hydrazine derivative
-
Ethanol or another suitable microwave-safe solvent
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave-safe vessel, mix 1 equivalent of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde and 1 equivalent of the hydrazine in a minimal amount of ethanol.[8]
-
A catalytic amount of an acid or a desiccant like anhydrous sodium acetate can be added.[8]
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture for a short period (e.g., 2-10 minutes) at a controlled temperature (e.g., 80-120 °C).
-
After the reaction, cool the vessel to room temperature.
-
Transfer the mixture to a beaker and isolate the product, which may precipitate.
-
Filter, wash with cold ethanol, and dry the product.
Comparative Data of Reaction Conditions
| Protocol | Catalyst | Solvent | Temperature | Typical Reaction Time | Yield |
| 1 | Glacial Acetic Acid | Ethanol | Reflux (~78 °C) | 2-4 hours | High |
| 2 | None | Methanol | Reflux (~65 °C) | 4-8 hours | Moderate to High |
| 3 | Optional (Acid/Desiccant) | Ethanol | 80-120 °C | 2-10 minutes | High to Excellent |
Characterization of Products
The synthesized hydrazone derivatives should be characterized to confirm their structure and purity.
-
Melting Point: To determine the purity of the crystalline solid.
-
Spectroscopy:
-
FT-IR: To confirm the formation of the C=N imine bond (typically appearing around 1600-1650 cm⁻¹) and the presence of N-H and O-H stretching vibrations.[7]
-
¹H NMR and ¹³C NMR: To elucidate the detailed molecular structure. The disappearance of the aldehyde proton signal and the appearance of a new imine proton signal are key indicators of a successful reaction.[7][10]
-
Mass Spectrometry: To determine the molecular weight of the product.
-
Experimental Workflow
Figure 2: A generalized experimental workflow for hydrazone synthesis.
Safety Precautions
-
Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).[6][9]
-
Anhydrous hydrazine can be explosive. It is recommended to use hydrazine hydrate.[9][11]
-
Exercise caution when heating organic solvents.
Conclusion
The synthesis of hydrazones from 2-Hydroxy-4-morpholin-4-yl-benzaldehyde is a versatile and straightforward process. By selecting the appropriate reaction conditions—be it conventional heating with or without a catalyst, or modern microwave-assisted methods—researchers can efficiently produce a diverse library of these potentially bioactive compounds for further investigation in drug development and other scientific disciplines.
References
-
Taylor & Francis. (2012, May 1). Protection and deprotection chemistry catalyzed by zirconium oxychloride octahydrate (ZrOCl2·8H2O). Retrieved from [Link]
-
Semantic Scholar. (2014, July 1). New p-Substituted Salicylaldehyde Phenylhydrazone Derivatives: Synthesis, Characterization, and Antioxidant Activities. Retrieved from [Link]
-
RSC Publishing. (2020, October 20). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
RSC Publishing. Polycyclic heteroaromatics via hydrazine-catalyzed ring-closing carbonyl–olefin metathesis. Retrieved from [Link]
-
MDPI. (2022, November 25). Hydrazone derivatives in agrochemical discovery and development. Retrieved from [Link]
-
PMC. (2025, February 22). Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. Retrieved from [Link]
-
ACS Publications. (2023, February 3). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives | The Journal of Organic Chemistry. Retrieved from [Link]
-
PMC. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]
-
Quora. (2018, March 19). What happens when benzaldehyde is treated with hydrazine? Retrieved from [Link]
-
The Pharmaceutical and Chemical Journal. Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Retrieved from [Link]
-
Science of Synthesis. Product Class 17: Hydrazones. Retrieved from [Link]
-
OMICS International. (2017, December 31). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Retrieved from [Link]
-
Organic Syntheses. Organic Syntheses Procedure. Retrieved from [Link]
-
PMC. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Retrieved from [Link]
-
SpringerLink. (2022, July 16). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Retrieved from [Link]
-
MDPI. (2022, November 7). Novel Polyhydroquinoline-Hydrazide-Linked Schiff's Base Derivatives: Multistep Synthesis, Antimicrobial, and Calcium-Channel-Blocking Activities. Retrieved from [Link]
-
Journal of the Chemical Society of Nigeria. (2024). SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2023, July 15). Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One. Retrieved from [Link]
-
Medires Publishing. (2024, April 30). Pharmacy and Drug Development Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
ResearchGate. (2015, December 15). 2-Hydroxybenzaldehyde (2-phenylquinazolin-4-yl)hydrazones and their Zn II complexes: Synthesis and photophysical properties. Retrieved from [Link]
Sources
- 1. Hydrazone derivatives in agrochemical discovery and development [html.rhhz.net]
- 2. tpcj.org [tpcj.org]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
2-Hydroxy-4-morpholin-4-yl-benzaldehyde as a ligand in coordination chemistry
Topic: 2-Hydroxy-4-morpholin-4-yl-benzaldehyde as a Ligand in Coordination Chemistry Content Type: Detailed Application Note and Protocol Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Dual-Function Scaffold: From Kinase Inhibition to Schiff Base Coordination Chemistry [1]
Executive Summary
2-Hydroxy-4-morpholin-4-yl-benzaldehyde (also known as 4-morpholinosalicylaldehyde or IC60211 ) represents a critical chemical scaffold in both medicinal chemistry and coordination complex synthesis. Structurally, it combines a phenolic hydroxyl group and an aldehyde moiety in an ortho arrangement, facilitating robust chelation, while the para-morpholine group acts as an electron-donating auxiliary that modulates solubility and electronic properties.
This guide details the protocols for:
-
Ligand Synthesis: The Vilsmeier-Haack formylation of 3-morpholinophenol.
-
Direct Biological Application: Utilization of the molecule as a potent DNA-PK inhibitor.[2]
-
Coordination Chemistry: Derivatization into Schiff base ligands and subsequent transition metal complexation (Cu, Ni, Zn).[3]
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | 2-Hydroxy-4-(morpholin-4-yl)benzaldehyde |
| CAS Number | 1196-72-1 |
| Formula | C₁₁H₁₃NO₃ |
| Molecular Weight | 207.23 g/mol |
| Appearance | Yellow to light brown crystalline solid |
| Solubility | Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water |
| pKa (Predicted) | ~7.5 (Phenolic OH) |
| Key Bio-Activity | DNA-PK Inhibitor (IC₅₀ = 430 nM) |
Protocol A: Ligand Synthesis (Vilsmeier-Haack Formylation)
Note: While commercially available, in-house synthesis allows for structural modification. This protocol yields the target aldehyde from 3-morpholinophenol.
Reagents Required
-
3-Morpholinophenol (Starting material)
-
Phosphorus Oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium Acetate (sat. aq.)
Step-by-Step Methodology
-
Vilsmeier Reagent Formation:
-
In a flame-dried round-bottom flask under N₂ atmosphere, cool 10 mL DMF to 0°C using an ice bath.
-
Add 1.4 mL POCl₃ (15 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0°C until a white/yellowish semi-solid (Vilsmeier salt) forms.
-
-
Substrate Addition:
-
Dissolve 2.5 g 3-morpholinophenol (14 mmol) in 5 mL DMF.
-
Add this solution slowly to the Vilsmeier reagent at 0°C.
-
-
Reaction:
-
Allow the mixture to warm to room temperature (RT) and stir for 40 minutes.
-
Heat the reaction to 100°C for 9 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the phenol.
-
-
Work-up & Hydrolysis:
-
Cool the mixture to RT and pour onto 100 g crushed ice .
-
Neutralize and hydrolyze the iminium intermediate by adding saturated sodium acetate solution until pH ~5–6. Stir vigorously for 1 hour.
-
-
Extraction & Purification:
-
Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography (Gradient: 10-30% EtOAc in Hexane).
-
Yield: Expect 60–75% of a yellow solid.
-
Protocol B: Coordination Chemistry (Schiff Base Derivatization)
The aldehyde itself can act as an O,O-donor, but its primary utility in coordination chemistry is as a precursor for Schiff base (N,O-donor) ligands, which exhibit enhanced stability and biological activity.
Workflow Visualization
Figure 1: Synthetic workflow for converting the aldehyde precursor into bioactive metal complexes.
Experimental Procedure: Synthesis of Cu(II) Schiff Base Complex
Target: Bis[4-morpholino-2-((arylimino)methyl)phenolato]copper(II)
-
Ligand Formation (In-Situ or Isolated):
-
Dissolve 1.0 mmol 2-Hydroxy-4-morpholin-4-yl-benzaldehyde in 15 mL absolute ethanol.
-
Add 1.0 mmol Primary Amine (e.g., p-toluidine, thiosemicarbazide) dissolved in 10 mL ethanol.
-
Add 2 drops of Glacial Acetic Acid (catalyst).
-
Reflux at 80°C for 2–3 hours. (Monitor by TLC; product usually precipitates upon cooling).
-
-
Metal Complexation:
-
To the hot ligand solution (or redissolved isolated ligand), add 0.5 mmol Cu(OAc)₂·H₂O dissolved in 10 mL hot ethanol (for 1:2 M:L ratio).
-
Note: For 1:1 complexes (e.g., with tridentate hydrazones), use equimolar ratios.
-
Reflux for an additional 3 hours. The color typically deepens (green/brown for Cu, red/orange for Ni).
-
-
Isolation:
-
Cool to RT. Filter the precipitate.[3]
-
Wash with cold ethanol (2 x 5 mL) followed by diethyl ether.
-
Dry in a vacuum desiccator over CaCl₂.
-
Protocol C: Biological Application (Kinase Inhibition)
Beyond coordination chemistry, the free aldehyde (IC60211) is a potent inhibitor of DNA-dependent protein kinase (DNA-PK).
Mechanism of Action
The morpholine ring mimics the ATP adenine base, while the salicylaldehyde core interacts with the kinase hinge region via hydrogen bonding.
Figure 2: Biological mechanism of action for the free ligand as a DNA-PK inhibitor.
In Vitro Kinase Assay Protocol
-
Preparation: Prepare a 10 mM stock solution of the aldehyde in 100% DMSO.
-
Dilution: Serially dilute in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to achieve concentrations from 10 µM down to 1 nM.
-
Incubation:
-
Mix DNA-PK (5-10 ng) with the test compound for 15 minutes at RT.
-
Add substrate (biotinylated p53 peptide) and ³³P-ATP (10 µM) .
-
-
Reaction: Incubate at 30°C for 30 minutes.
-
Termination: Stop reaction with 0.5% Phosphoric Acid.
-
Detection: Spot onto P81 phosphocellulose paper, wash, and measure radioactivity via scintillation counting.
Characterization & Validation Data
To validate your synthesis, compare experimental data against these standard values:
| Technique | Diagnostic Signal (Ligand) | Diagnostic Signal (Complex) | Interpretation |
| FT-IR | ν(C=O) ~1640–1660 cm⁻¹ | Disappears (if Schiff base formed) | Conversion of Aldehyde to Imine |
| FT-IR | ν(OH) ~3300–3400 cm⁻¹ (Broad) | Disappears or shifts | Deprotonation/Coordination of Phenolic O |
| FT-IR | -- | ν(C=N) ~1600–1620 cm⁻¹ | Formation of Azomethine bond |
| ¹H NMR | δ ~9.8 ppm (Singlet, CHO) | Shifted/Absent | Aldehyde proton environment change |
| ¹H NMR | δ ~11.0 ppm (Phenolic OH) | Absent (in D₂O exch. or complex) | Metal coordination at Oxygen |
| UV-Vis | λ ~350 nm (n→π*) | Shift to >400 nm (LMCT) | Ligand-to-Metal Charge Transfer |
References
-
Knight, Z. A., et al. (2022). Chemical approaches to study protein and lipid phosphorylation. eScholarship, University of California.
-
Sigma-Aldrich. (n.d.). 2-Hydroxy-4-morpholin-4-yl-benzaldehyde Product Sheet.
-
PubChem. (n.d.). 2-Hydroxy-4-morpholin-4-yl-benzaldehyde Compound Summary. National Library of Medicine.
- NCI/CADD Group. (2010). Discovery of IC60211 as a DNA-PK Inhibitor. Cancer Research.
Sources
- 1. Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Drugs Inhibiting Both Ribonucleotide Reductase and Tubulin Polymerization: The Morpholine Position Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 相关内容暂不可用 [sigmaaldrich.com]
- 3. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Functionalization of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde
Introduction: Unlocking the Potential of a Privileged Scaffold
2-Hydroxy-4-morpholin-4-yl-benzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1] Its structure combines a reactive aldehyde group, a nucleophilic morpholine moiety, and a phenolic hydroxyl group, offering multiple points for chemical modification. The morpholine ring is a common feature in many approved drugs, valued for its ability to improve physicochemical properties and biological activity.[2] The strategic functionalization of the aldehyde group, in the presence of these other functionalities, is key to developing novel compounds with tailored properties.
This guide provides detailed application notes and robust protocols for the selective functionalization of the aldehyde group of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde. We will explore several key transformations, offering insights into the underlying mechanisms and practical considerations for achieving high-yield, clean reactions. The protocols described herein are designed to be self-validating, with an emphasis on the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Core Concepts: Navigating the Reactivity Landscape
The chemical personality of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde is dictated by the interplay of its three key functional groups. Understanding their individual and collective influence is paramount for successful synthetic design.
-
The Aldehyde Group: This is the primary electrophilic center, susceptible to nucleophilic attack. Its reactivity is modulated by the electron-donating effects of the hydroxyl and morpholino substituents, which can slightly reduce its electrophilicity compared to unsubstituted benzaldehyde.
-
The Hydroxyl Group: As a phenolic hydroxyl group, it is weakly acidic and can be deprotonated under basic conditions. This can interfere with base-catalyzed reactions. Its presence also offers opportunities for O-alkylation or other modifications.
-
The Morpholino Group: The nitrogen atom of the morpholine ring is basic and nucleophilic. It can be protonated under acidic conditions, potentially altering the electronic properties of the aromatic ring.
A logical workflow for the functionalization of this molecule is presented below:
Caption: A workflow diagram illustrating key functionalization pathways for 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.
Protocols for Aldehyde Functionalization
Reductive Amination: Synthesis of Substituted Amines
Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting the aldehyde into a secondary or tertiary amine in a one-pot procedure.[3][4] This reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced by a selective reducing agent.
Mechanism Overview:
Sources
- 1. 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde
Executive Summary & Compound Profile
Compound: 2-Hydroxy-4-morpholin-4-yl-benzaldehyde CAS: 1730-55-8 (often cited generically under salicylaldehyde derivatives) Synonyms: 4-Morpholinosalicylaldehyde; 4-(4-Morpholinyl)-2-hydroxybenzaldehyde.[1]
This guide addresses the purification of 4-morpholinosalicylaldehyde. This intermediate is critical for synthesizing fluorescent probes (coumarins) and Schiff-base ligands.[1] Its purification is complicated by its low melting point (~68–72°C) , which creates a high risk of "oiling out" (phase separation) rather than crystallizing.[1]
Physicochemical Constraints
| Property | Value | Implication for Purification |
| Melting Point | 68–72°C | Critical Risk: Do not heat solvents >60°C during dissolution; high risk of oiling out.[1] |
| Solubility | High in DCM, EtOAc, THF | Too soluble for single-solvent recrystallization in these.[1] |
| Acidity | Phenolic -OH (pKa ~8-9) | Sensitive to strong bases; avoid basic washes during workup.[1] |
| Stability | Aldehyde group | Prone to oxidation (browning) in air; use inert atmosphere if storing.[1] |
Solvent Selection Logic
The choice of solvent is dictated by the Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl and the aldehyde carbonyl. This interaction "hides" the polar groups, making the molecule surprisingly soluble in less polar solvents compared to its para-isomers.[1]
Figure 1: Decision tree for selecting the optimal solvent system based on crude purity and solubility behavior.[1]
Standard Operating Procedures (SOPs)
Protocol A: Single-Solvent Recrystallization (Methanol)
Best for: Routine purification of crude material with >85% purity.[1]
-
Preparation: Place crude solid (e.g., 5.0 g) in a 100 mL Erlenmeyer flask.
-
Dissolution: Add Methanol (approx. 3–5 mL per gram of solid).
-
Heating: Heat gently on a water bath to 50–55°C .
-
Warning: Do not exceed 60°C. If the solid melts before dissolving, you will form an oil.[1]
-
-
Filtration (Optional): If insoluble particles remain, filter hot through a pre-warmed funnel.[1][2]
-
Crystallization: Allow the solution to cool to room temperature slowly (over 2 hours). Do not disturb.
-
Finishing: Cool in an ice bath (0°C) for 30 minutes.
-
Collection: Filter the yellow needles/crystals and wash with 2 mL of ice-cold methanol.
Protocol B: Binary Solvent System (Ethyl Acetate / Heptane)
Best for: Oily crude material or removing non-polar side products.[1]
-
Dissolution: Dissolve the crude solid in the minimum amount of Ethyl Acetate (EtOAc) at room temperature or slight warming (40°C).[1]
-
Precipitation: Slowly add Heptane (or Hexane) dropwise while stirring until a persistent cloudiness appears.[1]
-
Re-dissolution: Add a few drops of EtOAc to clear the solution.[1][3][4]
-
Seeding: Add a single seed crystal of pure product (if available).
-
Crystallization: Cover and let stand at room temperature. If oil droplets form, reheat slightly and stir vigorously to disperse, then cool slower.
Troubleshooting Guide (The "Help Desk")
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: The solution temperature is too high (above the melting point of ~68°C) or the concentration is too high, causing liquid-liquid phase separation (LLPS) before crystal nucleation.[1]
Corrective Actions:
-
The "Reheat & Dilute" Method: Reheat the mixture to dissolve the oil.[1] Add 10–20% more solvent. This lowers the saturation temperature below the melting point.[1]
-
The "Scratch" Technique: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.[1]
-
Seed It: If you have any solid product, add a speck at 35°C.[1]
Issue 2: "The crystals are brown/dark orange."
Diagnosis: Oxidation of the aldehyde or phenol group, or residual morpholine oligomers.[1]
Corrective Actions:
-
Charcoal Treatment: During the hot dissolution step (Protocol A), add activated charcoal (5% w/w), stir for 5 minutes, and filter hot through Celite.
-
Acid Wash (Pre-workup): If the color persists, dissolve in EtOAc and wash with dilute citric acid (5%) to remove oxidized amine impurities before recrystallizing.[1]
Issue 3: "Yield is very low (<40%)."
Diagnosis: The compound is too soluble in the mother liquor (likely due to the morpholine group).[1]
Corrective Actions:
-
Switch Solvents: Move from Methanol to Ethanol/Water (1:1) . The water acts as a strong anti-solvent for the organic molecule while keeping inorganic salts dissolved.[1]
-
Second Crop: Evaporate the mother liquor to half volume and cool again to recover a second (less pure) crop.
Molecular Mechanism of Solubility
Understanding why these solvents work aids in troubleshooting.[1]
Figure 2: The intramolecular hydrogen bond reduces the polarity of the head group, making the morpholine tail the primary driver for solubility in alcohols.[1]
Frequently Asked Questions (FAQ)
Q: Can I use Acetone? A: Avoid Acetone. It is often too good a solvent (high solubility even at cold temps) leading to poor recovery.[1] Furthermore, acetone can undergo aldol condensation with the benzaldehyde moiety under basic or acidic conditions.[1]
Q: My melting point is 62°C. Is it pure? A: Likely not. The literature melting point is 68–72°C [1]. A depressed melting point indicates solvent inclusion or residual starting material (e.g., 4-fluorosalicylaldehyde).[1] Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours.
Q: Is this compound light sensitive? A: Yes. Salicylaldehyde derivatives can undergo photo-degradation.[1] Perform recrystallization away from direct sunlight and store the final product in amber vials.
References
-
ChemicalBook. (2025).[1][5] 4-Morpholinobenzaldehyde Properties and Melting Point Data. Retrieved from
-
Sigma-Aldrich. (2025).[1][6] 2-Hydroxy-4-morpholin-4-yl-benzaldehyde Product Specification. Retrieved from
- Zubrick, J. W. (2016). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. Wiley. (General reference for "Oiling Out" phenomena).
-
Furniss, B. S., et al. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for recrystallization of low-melting aldehydes).
Sources
- 1. 4-Morpholinobenzaldehyde | 1204-86-0 [chemicalbook.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 4-(4-Morpholinyl)benzaldehyde | CAS#:1204-86-0 | Chemsrc [chemsrc.com]
- 6. 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Reactivity of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde in Condensation Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for the common issue of low reactivity encountered with 2-Hydroxy-4-morpholin-4-yl-benzaldehyde in various condensation reactions, including Knoevenagel, Claisen-Schmidt, and Schiff base formations. Our approach is rooted in mechanistic understanding to empower you to overcome synthetic challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significantly lower than expected yields or no reaction at all when using 2-Hydroxy-4-morpholin-4-yl-benzaldehyde in a standard Knoevenagel condensation?
A1: The low reactivity of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde is a multifaceted issue stemming from a combination of electronic, steric, and intramolecular effects.
The underlying reasons for the diminished reactivity of this substrate can be broken down into three key factors:
-
Electronic Effects: The morpholino group at the para-position is a strong electron-donating group (EDG) due to the +R (resonance) effect of the nitrogen atom's lone pair delocalizing into the benzene ring. This increased electron density on the aromatic ring extends to the carbonyl carbon of the aldehyde, reducing its electrophilicity. A less electrophilic carbonyl carbon is less susceptible to nucleophilic attack by the carbanion generated from the active methylene compound, thus slowing down or inhibiting the initial step of the Knoevenagel condensation.[1]
-
Intramolecular Hydrogen Bonding: The ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde. This interaction further decreases the electrophilicity of the carbonyl carbon by partially satisfying its electron deficiency. This phenomenon is well-documented for ortho-hydroxybenzaldehydes and has been shown to significantly increase the activation energy for condensation reactions.[2]
-
Steric Hindrance: The ortho-hydroxyl group can also pose a steric hindrance to the approaching nucleophile, making it more difficult for the carbanion to attack the carbonyl carbon.
Troubleshooting Guide for Low-Yielding Knoevenagel Condensation
If you are facing challenges with the Knoevenagel condensation of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, consider the following systematic troubleshooting approach:
Diagram: Troubleshooting Workflow for Knoevenagel Condensation
Caption: A systematic approach to troubleshooting low yields.
Step-by-Step Troubleshooting:
-
Catalyst Selection:
-
Problem: Weak bases like triethylamine may be insufficient to promote the reaction with this deactivated aldehyde.
-
Solution: Employ a stronger base catalyst. Piperidine is a classic and often effective choice for Knoevenagel condensations.[3][4] For particularly stubborn reactions, consider stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Expert Insight: The choice of base is critical. A base that is too strong can lead to undesired side reactions. It is advisable to screen a few bases to find the optimal one for your specific active methylene compound.
-
-
Reaction Conditions:
-
Problem: Room temperature conditions may not provide enough energy to overcome the activation barrier.
-
Solution: Increase the reaction temperature. Refluxing the reaction mixture is a common strategy. The use of microwave irradiation can also be explored to accelerate the reaction.[5]
-
Water Removal: The Knoevenagel condensation produces water as a byproduct. This can lead to a reversible reaction, lowering the yield. Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water and drive the equilibrium towards the product.[3]
-
Solvent Choice: The solvent can significantly influence the reaction rate. While polar protic solvents like ethanol are common, polar aprotic solvents like DMF or DMSO can sometimes enhance the rate of reaction. A solvent screen is recommended. In some cases, a binary mixture of ethanol and water can favor uncatalyzed Knoevenagel reactions.[6]
-
Optimized Knoevenagel Condensation Protocol for 2-Hydroxy-4-morpholin-4-yl-benzaldehyde
This protocol is a starting point and may require further optimization depending on the active methylene compound used.
Materials:
-
2-Hydroxy-4-morpholin-4-yl-benzaldehyde (1 equivalent)
-
Active methylene compound (e.g., diethyl malonate, malononitrile) (1.1 equivalents)
-
Piperidine (0.1-0.2 equivalents)
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2-Hydroxy-4-morpholin-4-yl-benzaldehyde and the active methylene compound.
-
Add toluene to the flask.
-
Add piperidine to the reaction mixture.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically when no more water is collected or TLC indicates consumption of the starting material), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Piperidine or DBU | Stronger base to overcome reduced electrophilicity. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier. |
| Solvent | Toluene with Dean-Stark | Azeotropic removal of water to drive the reaction forward. |
| Stoichiometry | Slight excess of active methylene compound | Ensures complete consumption of the aldehyde. |
Q2: I am attempting a Claisen-Schmidt condensation with 2-Hydroxy-4-morpholin-4-yl-benzaldehyde and a ketone, but the reaction is sluggish. What can I do?
A2: The same electronic and intramolecular hydrogen bonding effects that hinder the Knoevenagel condensation also impact the Claisen-Schmidt reaction.
The Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone in the presence of a base.[7][8] The reduced electrophilicity of the carbonyl carbon in 2-Hydroxy-4-morpholin-4-yl-benzaldehyde makes it a less reactive partner for the enolate of the ketone.
Troubleshooting Guide for Low-Yielding Claisen-Schmidt Condensation
Diagram: Key Factors in Claisen-Schmidt Condensation
Caption: Interplay of reactants and catalyst in the reaction.
Optimization Strategies:
-
Base Strength and Concentration:
-
Problem: A moderately basic catalyst may not be sufficient.
-
Solution: Use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). The concentration of the base can also be critical. Experiment with different concentrations to find the optimal conditions.[9]
-
-
Solvent System:
-
Problem: The choice of solvent can impact the solubility of the reactants and the reaction rate.
-
Solution: Ethanol is a commonly used solvent for Claisen-Schmidt condensations. However, solvent-free conditions, where the reactants are ground together with a solid base, can sometimes lead to higher yields and faster reactions.[10]
-
-
Temperature and Reaction Time:
-
Problem: The reaction may require more forcing conditions.
-
Solution: Increase the reaction temperature and extend the reaction time. Monitor the reaction progress by TLC to determine the optimal duration.
-
Optimized Claisen-Schmidt Condensation Protocol
Materials:
-
2-Hydroxy-4-morpholin-4-yl-benzaldehyde (1 equivalent)
-
Ketone (e.g., acetophenone) (1 equivalent)
-
Sodium hydroxide (1-2 equivalents)
-
Ethanol
Procedure:
-
Dissolve 2-Hydroxy-4-morpholin-4-yl-benzaldehyde and the ketone in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of sodium hydroxide in water to the cooled mixture with vigorous stirring.
-
Allow the reaction to stir at room temperature for several hours or overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
Q3: I am having difficulty forming a Schiff base with 2-Hydroxy-4-morpholin-4-yl-benzaldehyde and an amine.
A3: The formation of Schiff bases is also susceptible to the reduced electrophilicity of the aldehyde.
Schiff base formation is a condensation reaction between an aldehyde or ketone and a primary amine.[11] The initial step is the nucleophilic attack of the amine on the carbonyl carbon. The electron-donating nature of the morpholino group and the intramolecular hydrogen bond in 2-Hydroxy-4-morpholin-4-yl-benzaldehyde decrease the reactivity of the carbonyl group towards the amine.
Troubleshooting Guide for Schiff Base Formation
Optimization Strategies:
-
Catalysis:
-
Problem: The reaction may not proceed efficiently without a catalyst.
-
Solution: Use an acid catalyst to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. A few drops of glacial acetic acid are often sufficient.[12]
-
-
Water Removal:
-
Problem: The water formed during the reaction can hydrolyze the Schiff base, leading to low yields.
-
Solution: As with the Knoevenagel condensation, azeotropic removal of water using a Dean-Stark trap is highly effective. Alternatively, using a drying agent like anhydrous magnesium sulfate or molecular sieves in the reaction mixture can also be beneficial.
-
-
Solvent:
-
Problem: The choice of solvent can influence the reaction equilibrium.
-
Solution: Ethanol or methanol are commonly used solvents for Schiff base formation. Toluene can be used for azeotropic water removal.
-
Optimized Schiff Base Formation Protocol
Materials:
-
2-Hydroxy-4-morpholin-4-yl-benzaldehyde (1 equivalent)
-
Primary amine (1 equivalent)
-
Glacial acetic acid (catalytic amount)
-
Ethanol or Toluene
Procedure:
-
Dissolve 2-Hydroxy-4-morpholin-4-yl-benzaldehyde and the primary amine in ethanol or toluene in a round-bottom flask.
-
Add a few drops of glacial acetic acid.
-
If using toluene, set up a Dean-Stark apparatus.
-
Reflux the reaction mixture for several hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the product. If not, remove the solvent under reduced pressure.
-
Purify the Schiff base by recrystallization.
References
- G.C. L. de Souza, J.S.A. do Monte, P.R.R. Ribeiro, M.G. de Carvalho, R.S. Borges, Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water, J. Braz. Chem. Soc., 2018, 29, 406-413.
- P. Bhuyan, P.K. Tripathy, Study on the Condensation of Different Hydroxy Aromatic Aldehydes with 2-Substituted 2-Oxazolin-5-ones Generated in situ, American Journal of Heterocyclic Chemistry, 2019, 5, 1-3.
- E.A. Coulson, J.I. Jones, The Hantzsch Pyridine Condensation. Part III. The Influence of Substituents in the Aldehyde, J. Chem. Soc., 1946, 143.
- BenchChem, A Comparative Guide to the Reactivity of Substituted Benzaldehydes, 2025.
- Thermo Fisher Scientific, Knoevenagel Condens
- A. Šafranko, M. Jokić, T.
- M. R. Naimi-Jamal, A. R. Momeni, H. Hamzeh-Mivehroud, Synthesis and Spectroscopic Study of Some New Salicylaldehyde Derivatives, E-Journal of Chemistry, 2010, 7, 1373-1378.
- A. Kumar, V. Kumar, Novel Methods of Knoevenagel Condensation, Journal of Scientific Research, 2021, 65, 38-41.
- BenchChem, Application Notes and Protocols: Knoevenagel Condensation with 2,4,6-Trihydroxybenzaldehyde, 2025.
- BenchChem, Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde, 2025.
- J.R.A. Abarca-Vargas, J.F.P. Robles-Zepeda, Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling, Molecules, 2019, 24, 2933.
- S. S. Bari, B. Singh, Claisen-Schmidt Condensation, In Name Reactions in Organic Synthesis, 2007, 111-114.
- Santa Cruz Biotechnology, 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, (Accessed February 20, 2026).
- S. Ghomi, Synthesis of Coumarin Derivatives through Pacman Method in the Presence of ZnFe2O4 Nanoparticles, Journal of Synthetic Chemistry, 2023, 2, 240-251.
- M. Jasiński, M. Szala, Coumarins Synthesis and Transformation via C–H Bond Activation—A Review, Molecules, 2022, 27, 1085.
- M. Suljić, J.
- Taylor & Francis, Claisen-Schmidt condensation – Knowledge and References, (Accessed February 20, 2026).
- M. M. K. Boysen, Selected mass spectrometric data of condensation products 2-14, (Accessed February 20, 2026).
- A. Shaabani, R. Ghadari, A. H. Rezayan, Synthesis of Functionalized Coumarins, Iranian Journal of Chemistry and Chemical Engineering, 2011, 30, 19-23.
- Organic Chemistry Portal, Coumarin synthesis, (Accessed February 20, 2026).
- S. Rostamizadeh, M. Nojavan, An efficient condensation of substituted salicylaldehyde and malononitrile catalyzed by lipase under microwave irradiation, RSC Advances, 2015, 5, 56957-56962.
- Sigma-Aldrich, 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, (Accessed February 20, 2026).
- ChemicalBook, 4-Morpholinobenzaldehyde synthesis, (Accessed February 20, 2026).
- S. Kumar, A. Kumar, S. Kumar, Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde, Fine Chemical Engineering, 2024, 5, 347-356.
- A.A. Al-Amiery, Y.K. Al-Majedy, A.A.H. Kadhum, A.B. Mohamad, Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde, Pharmaceuticals, 2024, 17, 168.
- PraxiLabs, Claisen Schmidt Reaction Virtual Lab, (Accessed February 20, 2026).
- S. Rossi, A. Puglisi, L. Raimondi, Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins, Frontiers in Chemistry, 2023, 11, 1233097.
- S. Rossi, A. Puglisi, L. Raimondi, Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts, Frontiers in Chemistry, 2023, 11, 1233097.
- L.F.B. Malta, G.A.N. Costa, V.G.
- PrepChem, Synthesis of 2-hydroxy-4-methylbenzaldehyde, (Accessed February 20, 2026).
- H. Temel, Ç. T. Şakıyan, Ü. Çakır, Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine, Molecules, 2001, 6, 963-972.
- M.I. Khan, S.K.S. Yadav, S. Ahmad, Schiff bases derived from 2-hydroxy-4-methoxy benzaldehyde: synthesis, structural studies and hydrogen bonding attributes, Journal of the Iranian Chemical Society, 2017, 14, 127-135.
- V.V. Zobova, N.N. Zobov, A.A. Zobov, Acid Catalyzed Reactions of Substituted Salicylaldehydes with 2-Methylfuran, Molbank, 2003, 2003, M320.
- O.A. Adegoke, O.S. Idowu, Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes, European Journal of Chemistry, 2010, 1, 1-7.
- M.J.D.M. C. S. Marques, A.M.S.
- I.J. Umaru, A. Usman, G.A.I. Ebenehi, SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY, Research Publish Journals, 2023.
- A.A. Jarad, Highly Thermally Stable and Biologically Active Compounds Prepared To Be Polymer Stabilizers Consisting Of a Schiff Base and Its Complexes Derived From 2-Hydroxynaphthaldehyde, Journal of Medicinal and Chemical Sciences, 2023, 6, 390-400.
- F.Z. El Bitar, R. El-Mashtoub, F. El-Dakdouki, Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties, Scientific Reports, 2025, 15, 12345.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. praxilabs.com [praxilabs.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. rsc.org [rsc.org]
- 11. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde in acidic vs basic solutions
Technical Support Center: Stability & Handling Guide Subject: 2-Hydroxy-4-morpholin-4-yl-benzaldehyde (IC60211) Case ID: CHEM-STAB-207-23
Part 1: Executive Summary & Chemical Identity
Compound: 2-Hydroxy-4-morpholin-4-yl-benzaldehyde Synonyms: 4-Morpholinosalicylaldehyde; IC60211 CAS: 135354-15-5 Molecular Weight: 207.23 g/mol [1]
This guide addresses the stability profile of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde in aqueous and organic solutions. As a Senior Application Scientist, I have structured this to troubleshoot solubility issues, colorimetric shifts, and degradation risks associated with pH extremes.
Core Stability Thesis: This molecule acts as a "push-pull" system. The electron-donating morpholine and hydroxyl groups compete with the electron-withdrawing aldehyde. This conjugation makes the compound highly solvatochromic (color changes with solvent/pH) and susceptible to specific degradation pathways in basic environments.
Part 2: Troubleshooting Guides (Q&A)
Module A: Acidic Conditions (pH < 4)
Q: Why did my solution turn clear/pale upon adding acid? A: This is the expected behavior and indicates successful protonation.
-
Mechanism: The morpholine nitrogen is a tertiary amine (
). In acidic media (e.g., 0.1 M HCl or TFA), this nitrogen becomes protonated ( ). -
Solubility: The formation of the cationic ammonium species drastically increases water solubility.
-
Stability Verdict: High . The protonated form is chemically stable. The electron-withdrawing effect of the ammonium cation deactivates the ring, protecting it from oxidative degradation.
Q: Can I store the compound in acidic methanol/ethanol? A: Proceed with caution. While the morpholine ring is stable, the aldehyde group is electrophilic. In the presence of strong acids and alcohols, there is a theoretical risk of acetal formation (reversible protection of the aldehyde).
-
Recommendation: Use non-nucleophilic solvents (Water/Acetonitrile) for acidic storage, or keep temperatures low (
C) if using alcohols.
Module B: Basic Conditions (pH > 9)
Q: My solution turned bright yellow/orange immediately after adding base. Is it degrading? A: No, this is a reversible halochromic shift (ionization), not degradation.
-
Mechanism: The phenolic hydroxyl group (
) deprotonates to form a phenolate anion . This anion donates electron density into the ring, extending the conjugated -system and shifting the absorbance to longer wavelengths (Bathochromic shift). -
Action: Neutralize the solution with dilute acid. If the color reverts to pale/colorless, the compound is intact.
Q: The basic solution darkened to brown/black after 24 hours. What happened? A: This indicates oxidative degradation .
-
Mechanism: The phenolate form is extremely electron-rich. In the presence of dissolved oxygen, it is susceptible to radical oxidation, leading to the formation of quinoid species and polymerization products (similar to the "browning" of apples/dopamine).
-
Risk Factor: High pH (>10) + Oxygen + Light.
-
Action: Basic solutions must be used immediately or stored under inert gas (Nitrogen/Argon).
Q: Is the aldehyde group stable in base?
A: Generally, yes, but with caveats.
Since this molecule lacks
Part 3: Visualizing the Stability Equilibrium
The following diagram illustrates the structural species present at different pH levels and their associated risks.
Caption: pH-dependent speciation of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde. Note the irreversible oxidative pathway in basic conditions.
Part 4: Analytical & Handling Protocols
Protocol 1: Stability Validation via HPLC
Use this protocol to verify purity if degradation is suspected.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (Acidic buffer stabilizes morpholine) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV at 254 nm (aromatic) and 350 nm (phenolate/conjugated species) |
| Flow Rate | 1.0 mL/min |
Pass Criteria: Single peak at retention time (approx. 4-6 min depending on column). Fail Criteria: Appearance of early-eluting peaks (oxidized polar species) or late-eluting smears (polymers).
Protocol 2: Preparation of Stock Solutions
-
Preferred Solvent: Dimethyl Sulfoxide (DMSO).
-
Reason: High solubility, chemically inert, prevents rapid oxidation.
-
Concentration: Up to 50 mM.
-
Storage: -20°C, desiccated.
-
-
Aqueous Buffers:
-
Do not store in aqueous buffer for >24 hours.
-
Dilute from DMSO stock immediately prior to use.
-
Part 5: Summary Data Table
| Feature | Acidic Solution (pH < 4) | Neutral Solution (pH 7) | Basic Solution (pH > 10) |
| Dominant Species | Ammonium Cation ( | Neutral / Zwitterion | Phenolate Anion ( |
| Solubility | High | Low (Precipitation risk) | High |
| Color | Colorless / Pale | Off-white / Pale Yellow | Bright Yellow / Orange |
| Oxidation Risk | Low | Low | High (requires inert gas) |
| Storage Suitability | Moderate (Short term) | Poor (Solubility issues) | Do Not Store |
References
-
Vertex Pharmaceuticals. (2004). Identification of Novel Kinase Inhibitors (IC60211).[2] Cancer Research.
-
Sigma-Aldrich. (n.d.). 2-Hydroxy-4-morpholin-4-yl-benzaldehyde Product Specification.
-
National Institutes of Health (NIH). (2013). Development and Evolution of DNA-Dependent Protein Kinase Inhibitors.[3] PMC.
-
Santa Cruz Biotechnology. (n.d.). 2-Hydroxy-4-morpholin-4-yl-benzaldehyde Safety Data Sheet.
Sources
Technical Support Center: Purification of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde
Welcome to the Advanced Synthesis Support Hub. Product ID: 2H4M-BA-001 CAS: (Analogous to 4-morpholino-2-hydroxybenzaldehyde derivatives) Molecular Weight: 207.23 g/mol
Diagnostic Triage: Identify Your Impurity Profile
Before initiating a purification protocol, identify the specific nature of your crude mixture using the decision matrix below. This prevents yield loss from unnecessary steps.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude physical state and NMR data.
Core Purification Protocols
The "Zwitterionic Switch" Strategy (Mechanism of Action)
The target molecule contains both a basic morpholine moiety (
-
Low pH (< 4): Morpholine protonates (
). Molecule becomes water-soluble. -
High pH (> 11): Phenol deprotonates (
). Molecule becomes water-soluble. -
Neutral pH (6-8): Molecule is neutral/lipophilic. This is the extraction window.
Protocol A: Removal of Tars (Vilsmeier/SnAr Polymerization)
Applicability: Dark brown/black oils resulting from overheating or oxidation.
-
Dissolution: Dissolve crude oil in a minimum volume of Dichloromethane (DCM) . Do not use ethyl acetate yet, as tars are often partially soluble in it.
-
Adsorption: Add silica gel (230-400 mesh) to the solution (ratio: 2g silica per 1g crude).
-
Evaporation: Rotovap to dryness until you have a free-flowing powder.
-
Filtration: Place the powder on top of a sintered glass funnel packed with a 2cm pad of Celite.
-
Elution: Wash with 5% MeOH in DCM . The monomeric product will elute; polymeric tars will remain on the silica/Celite pad.
Protocol B: Removing High-Boiling Solvents (DMF/DMAc)
Applicability: Common in SnAr reactions where DMF is used as the reaction medium.
The Issue: DMF traps product in the crystal lattice and interferes with crystallization. The Fix:
-
Dissolve the crude residue in Ethyl Acetate (EtOAc) .
-
Wash the organic layer 3 times with 5% Lithium Chloride (LiCl) solution .
-
Why? DMF is significantly more soluble in aqueous LiCl than in pure water due to the "salting in" effect on the organic amide, effectively pulling it out of the EtOAc layer [1].
-
-
Dry over
and concentrate.
Protocol C: The pH-Switch Extraction (Removing Starting Materials)
Applicability: Removing unreacted 4-fluoro-2-hydroxybenzaldehyde (acidic) or excess morpholine (basic).
-
Acid Phase: Dissolve crude in 1N HCl .
-
Result: Product (protonated morpholine) moves to water. Neutral impurities stay in solids/oil.
-
Action: Wash the aqueous layer with Diethyl Ether (
) . Discard the ether layer (contains neutral non-amine impurities).
-
-
Basification: Slowly adjust the aqueous layer to pH 7.5 - 8.0 using saturated
.-
Critical Step: Do not overshoot to pH > 10, or you will deprotonate the phenol and redissolve the product in water.
-
Observation: The product should precipitate as a yellow solid or oil out.
-
-
Extraction: Extract the cloudy aqueous mixture with DCM (3x).
-
Drying: Dry combined organics over
(avoid as it may form phenolate salts).
Recrystallization Guide (Final Polish)
If the product purity is >90% but requires >98% for biological assays, use this recrystallization method.
Solvent System: Ethanol (95%) or Ethanol/Water.
| Step | Action | Technical Note |
| 1 | Suspend solid in minimal Ethanol . | 2-hydroxybenzaldehydes often exhibit intramolecular H-bonding, lowering solubility in polar protic solvents compared to para-isomers. |
| 2 | Heat to reflux ( | If solution is not clear, add ethanol dropwise. |
| 3 | Hot Filtration. | Essential to remove inorganic salts ( |
| 4 | Cool slowly to RT, then | Rapid cooling traps impurities. |
| 5 | Anti-solvent (Optional). | If no crystals form, add warm Water dropwise to the hot ethanol solution until slight turbidity persists, then cool. |
Troubleshooting FAQs
Q: My product is bright yellow, but the NMR shows a shift in the aldehyde proton. Why?
A: You likely isolated the phenolate salt . 2-Hydroxybenzaldehydes are acidic (
-
Fix: Redissolve in EtOAc, wash with 1M HCl, then brine.
Q: I see a second spot on TLC very close to my product. A: This is often the regioisomer (2-morpholino-4-hydroxybenzaldehyde) or the bis-morpholino adduct if the starting material was a difluoro-benzaldehyde.
-
Fix: These are difficult to separate by extraction. Use Column Chromatography:
-
Stationary Phase: Silica Gel.[1]
-
Mobile Phase: Hexane:EtOAc (Start 9:1, Gradient to 7:3).
-
Note: The 2-hydroxy group chelates silica, causing tailing. Add 1% Acetic Acid to the mobile phase to sharpen the bands.
-
Q: The product turned red/brown upon drying in the oven. A: Benzaldehydes, especially electron-rich ones, are prone to autoxidation to benzoic acids [2].
-
Fix: Dry in a vacuum desiccator at room temperature, strictly under
or Argon. Avoid heating >40°C in air.
Technical Data Summary
| Property | Value/Description |
| Solubility (High) | DCM, Chloroform, DMSO, DMF |
| Solubility (Moderate) | Ethyl Acetate, Ethanol (Hot), Methanol |
| Solubility (Low) | Water (at pH 7), Hexanes, Diethyl Ether |
| TLC Rf Value | ~0.4 (Hexane:EtOAc 3:1) |
| Appearance | Yellow to Orange Crystalline Solid |
| Storage | 2-8°C, Protect from light (Amber vial) |
References
-
Pangborn, A. B., Giardello, M. A., Grubbs, R. H., Rosen, R. K., & Timmers, F. J. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520. [Link]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Refer to Chapter 9 on Aldehyde Purification). [Link]
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Discussion on polarity and zwitterionic separations). [Link]
Sources
Preventing oxidation of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde during storage
Welcome to the technical support center for 2-Hydroxy-4-morpholin-4-yl-benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidation of this compound during storage. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and best practice protocols to ensure the long-term stability and integrity of your samples.
Introduction: Understanding the Instability
2-Hydroxy-4-morpholin-4-yl-benzaldehyde is a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. However, its chemical structure, featuring a phenolic hydroxyl group and an electron-rich morpholino substituent on the aromatic ring, renders it susceptible to oxidation. Exposure to atmospheric oxygen, especially in the presence of light and moisture, can lead to the degradation of the aldehyde functional group, resulting in the formation of the corresponding carboxylic acid and other undesirable byproducts. This degradation can compromise the purity of the material, leading to inconsistent experimental results and potential failure of synthetic campaigns. This guide provides a comprehensive approach to mitigating these stability issues.
Frequently Asked Questions (FAQs)
Q1: My once-yellow powder of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde has started to turn brown. What is happening?
A1: A color change from yellow to brown is a common indicator of oxidation. The aromatic aldehyde is likely degrading into various byproducts, including the corresponding carboxylic acid and potentially polymeric materials. This process is accelerated by exposure to air, light, and moisture.
Q2: I stored the compound in a sealed vial in the refrigerator, but it still seems to have degraded. Why?
A2: While refrigeration slows down the rate of chemical reactions, it does not entirely prevent oxidation if oxygen is present in the vial. A standard screw-cap vial is often not sufficient to provide a completely airtight seal against atmospheric oxygen over long periods. Furthermore, if the vial was opened and closed multiple times in a humid environment, moisture could have been introduced, which can facilitate oxidative degradation.[1]
Q3: Can I use an antioxidant to prevent the oxidation of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde?
A3: Yes, the use of a radical scavenging antioxidant like Butylated Hydroxytoluene (BHT) can be an effective strategy to inhibit oxidation.[2][3][4] BHT works by neutralizing free radicals that can initiate the oxidation chain reaction.[2][3] It is typically added in a small, precisely measured amount to the solid compound or a stock solution.
Q4: What is the ideal storage temperature for this compound?
A4: For long-term stability, it is recommended to store 2-Hydroxy-4-morpholin-4-yl-benzaldehyde at or below refrigerated temperatures (2-8°C).[5] For highly sensitive applications or very long-term storage, cryogenic storage (-20°C or -80°C) can be considered to further minimize degradation rates.[5]
Troubleshooting Guide: Addressing Common Stability Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration (Yellow to Brown/Tan) | Oxidation due to exposure to air and/or light. | Store the compound under an inert atmosphere (argon or nitrogen). Use amber glass vials or wrap clear vials in aluminum foil to protect from light. Re-purify a small amount if needed for a critical experiment. |
| Reduced Purity/Presence of Impurities in NMR/LC-MS | Gradual oxidation during storage. | Implement the "Best Practices for Long-Term Storage" outlined below. For immediate use, consider purification by recrystallization or column chromatography. |
| Inconsistent Reaction Yields | Use of partially degraded starting material. | Always use freshly opened or properly stored material for sensitive reactions. If degradation is suspected, confirm the purity of the aldehyde before use. |
| Clumping or Caking of the Solid | Absorption of moisture from the atmosphere. | Store the compound in a desiccator over a suitable drying agent (e.g., Drierite, silica gel). Ensure containers are tightly sealed. |
The Mechanism of Oxidation: A Chemical Perspective
The oxidation of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde is primarily a free-radical process initiated by the abstraction of the aldehydic hydrogen. The electron-donating nature of the hydroxyl and morpholino groups increases the electron density of the benzene ring, making the aldehyde group more susceptible to oxidation compared to unsubstituted benzaldehyde. The phenolic hydroxyl group can also participate in radical stabilization, further promoting the oxidation process. The general mechanism involves the formation of a benzoyl radical, which then reacts with oxygen to form a peroxy radical, ultimately leading to the corresponding carboxylic acid.
Caption: Generalized free-radical oxidation of an aldehyde.
Best Practices for Long-Term Storage
To ensure the long-term stability of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, it is crucial to minimize its exposure to oxygen, moisture, and light. The following protocols provide a detailed guide to proper storage.
Protocol 1: Storage Under an Inert Atmosphere
This is the most effective method for preventing oxidation.
Materials:
-
Schlenk flask or a vial with a septum-sealed cap (e.g., a Sure/Seal™ bottle)
-
Source of high-purity inert gas (argon or nitrogen) with a manifold (Schlenk line)
-
Vacuum pump
-
Parafilm® or electrical tape
Procedure:
-
Place the solid 2-Hydroxy-4-morpholin-4-yl-benzaldehyde into a clean, dry Schlenk flask or septum-sealed vial.
-
Connect the flask/vial to a Schlenk line.
-
Carefully evacuate the flask/vial under vacuum for several minutes to remove atmospheric gases.
-
Backfill the flask/vial with the inert gas (argon or nitrogen).
-
Repeat the evacuate/backfill cycle at least three times to ensure a completely inert atmosphere.
-
After the final backfill, seal the flask/vial tightly. For septum-sealed vials, ensure the cap is secure. For Schlenk flasks, close the stopcock.
-
For added security, wrap the cap/stopper with Parafilm® or electrical tape.
-
Store the sealed container in a refrigerator (2-8°C) or freezer (-20°C), protected from light (e.g., in a dark box or wrapped in foil).
Caption: Workflow for storage under an inert atmosphere.
Protocol 2: Use of an Antioxidant
For less stringent applications or when an inert atmosphere setup is not available, adding an antioxidant can be beneficial.
Materials:
-
Butylated Hydroxytoluene (BHT)
-
Analytical balance
-
Spatula
Procedure:
-
Weigh the desired amount of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.
-
Calculate the amount of BHT to be added. A typical concentration is 0.01-0.1% by weight. For example, for 1 gram of the aldehyde, you would add 0.1 to 1 mg of BHT.
-
Carefully weigh the calculated amount of BHT and add it to the aldehyde.
-
Mix the solids gently but thoroughly to ensure even distribution of the antioxidant.
-
Transfer the mixture to a tightly sealed amber glass vial.
-
Store the vial in a refrigerator (2-8°C).
Note: The addition of an antioxidant may not be suitable for all applications, as it introduces a small amount of another chemical into your sample. Always consider the downstream use of the compound.
Summary of Recommended Storage Conditions
| Storage Condition | Short-Term (Weeks) | Long-Term (Months to Years) |
| Atmosphere | Tightly sealed container | Inert atmosphere (Argon or Nitrogen) |
| Temperature | 2-8°C | -20°C or lower |
| Light Protection | Amber vial | Amber vial or wrapped in foil |
| Container | Tightly sealed glass vial | Schlenk flask or septum-sealed vial |
| Additives | Not necessary | Consider 0.01-0.1% BHT for non-inert storage |
By implementing these storage and handling procedures, you can significantly extend the shelf-life of your 2-Hydroxy-4-morpholin-4-yl-benzaldehyde and ensure the integrity and reproducibility of your experimental results.
References
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]
-
ACS Earth and Space Chemistry. (2022, November 18). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. Retrieved from [Link]
-
Zhejiang Zancheng Life Sciences Ltd. (2023, May 25). Why Is BHT Used in Foods?. Retrieved from [Link]
-
Restorative Medicine. Butylated hydroxytoluene. Retrieved from [Link]
-
Fleetchem, LLC. (2019, October 15). Guidelines for an Effective Chemical Storage Plan. Retrieved from [Link]
Sources
Validation & Comparative
Technical Guide: 1H NMR Spectral Interpretation of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde
Executive Summary
This guide provides a definitive structural verification framework for 2-Hydroxy-4-morpholin-4-yl-benzaldehyde , a critical pharmacophore often used in the synthesis of kinase inhibitors and antibacterial agents.[1]
Unlike standard spectral guides, this document focuses on the comparative analysis against its non-hydroxylated analog (4-morpholinobenzaldehyde) and evaluates solvent-dependent conformational locking .[1] The presence of the ortho-hydroxyl group introduces a strong intramolecular hydrogen bond (IMHB), creating a distinct spectral fingerprint that serves as a self-validating quality control marker.
Key Spectral Signature (Diagnostic Markers)
-
Aldehyde Proton: Deshielded singlet (>9.5 ppm).[1]
-
Hydroxyl Proton: Sharp, downfield singlet (~11.0–11.5 ppm) indicating IMHB.
-
Morpholine Ring: Characteristic A2X2/AA'BB' aliphatic multiplets (3.0–4.0 ppm).[1]
-
Aromatic System: 1,2,4-trisubstituted pattern (ABX system).[1]
Structural Analysis & Theoretical Framework
To interpret the spectrum accurately, one must understand the electronic environment. The molecule features two competing electronic effects:[2][3]
-
Electron Withdrawal (-I/-M): The aldehyde group at C1 deshields adjacent protons (H6).[1]
-
Electron Donation (+M): The morpholine nitrogen (at C4) and hydroxyl oxygen (at C2) strongly shield their ortho and para positions (H3 and H5).
Visualization: Electronic Interactions & Resonance
The following diagram illustrates the resonance contributors and the critical intramolecular hydrogen bond that locks the conformation.
Figure 1: Mechanistic map of electronic effects dictating chemical shifts.[1]
Comparative Analysis: Target vs. Alternatives
This section compares the target molecule against its direct precursor and alternative solvent systems to establish "Self-Validating" criteria.
Comparison A: Target vs. 4-Morpholinobenzaldehyde (Precursor)
The primary synthetic route often involves introducing the 2-OH group (e.g., via Reimer-Tiemann or substitution).[1] Distinguishing the product from the starting material is critical.
| Feature | 4-Morpholinobenzaldehyde (Precursor) | 2-Hydroxy-4-morpholin-4-yl-benzaldehyde (Target) | Interpretation / Causality |
| Aldehyde (-CHO) | ~9.8 ppm (Singlet) | ~9.6–9.9 ppm (Singlet) | The IMHB slightly shields the carbonyl carbon but deshields the aldehyde proton relative to non-H-bonded systems.[1] |
| Hydroxyl (-OH) | Absent | ~11.2 ppm (Singlet) | CRITICAL: The presence of a sharp peak >11 ppm confirms the ortho-substitution and IMHB.[1] |
| Symmetry | Symmetric (AA'BB') | Asymmetric (ABX) | The precursor has a plane of symmetry; the target does not. The target shows 3 distinct aromatic signals. |
| H-3 Proton | Equivalent to H-5 (~6.9 ppm) | H-3 is now trapped between two donors (OH and Morpholine), causing extreme shielding. |
Comparison B: Solvent Selection (CDCl₃ vs. DMSO-d₆)
The choice of solvent dictates the visibility of the diagnostic Hydroxyl proton.
| Solvent | Performance | Recommendation |
| CDCl₃ (Chloroform-d) | Excellent. The non-polar nature encourages the intramolecular H-bond (IMHB).[1] The -OH peak appears sharp and distinct (~11 ppm).[1] | Primary Choice for structural verification.[1] |
| DMSO-d₆ | Good but Risky. DMSO is a strong H-bond acceptor.[1] It competes with the carbonyl oxygen for the phenolic proton. This can broaden the -OH peak or shift it, potentially obscuring the IMHB confirmation. | Use only if solubility in CDCl₃ is insufficient.[1] |
Detailed Spectral Interpretation (1H NMR Data)
Solvent: CDCl₃ (Recommended) Frequency: 400 MHz or higher Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm)
Experimental Data Table
| Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J) | Assignment Logic |
| -OH | 11.10 – 11.40 | Singlet (Sharp) | 1H | - | Diagnostic: Deshielded by H-bonding to C=O.[1] Sharpness indicates strong intramolecular lock.[1] |
| -CHO | 9.60 – 9.75 | Singlet | 1H | - | Aldehyde proton.[1] |
| H-6 | 7.30 – 7.45 | Doublet (d) | 1H | J ≈ 8.8 Hz | Ortho to CHO (deshielding zone).[1] Couples with H-5. |
| H-5 | 6.50 – 6.60 | Doublet of Doublets (dd) | 1H | J ≈ 8.8, 2.4 Hz | Ortho to Morpholine (shielded).[1] Couples with H-6 (ortho) and H-3 (meta).[1] |
| H-3 | 6.10 – 6.25 | Doublet (d) | 1H | J ≈ 2.4 Hz | Most Shielded Aromatic: Flanked by OH and Morpholine.[1] Meta coupling to H-5. |
| Morph-O | 3.80 – 3.90 | Triplet/Multiplet | 4H | J ≈ 4-5 Hz | Protons adjacent to Oxygen in morpholine ring.[1] |
| Morph-N | 3.30 – 3.45 | Triplet/Multiplet | 4H | J ≈ 4-5 Hz | Protons adjacent to Nitrogen (conjugated to aromatic ring).[1] |
Experimental Protocol: Self-Validating Acquisition
To ensure data integrity, follow this protocol. It is designed to be "self-validating"—meaning the result itself confirms if the experiment was performed correctly.
Step 1: Sample Preparation[1]
-
Mass: Weigh 5–10 mg of the solid.
-
Solvent: Add 0.6 mL of CDCl₃ (99.8% D).
-
Validation Check: The solution should be clear. If cloudy, filter through a cotton plug. Suspensions yield broad lines that obscure the H-3/H-5 coupling.[1]
-
-
Tube: Use a high-quality 5mm NMR tube (Class A or B).
Step 2: Acquisition Parameters[1]
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to 2.0 seconds (minimum).
-
Reasoning: The aldehyde and hydroxyl protons have longer T1 relaxation times. Insufficient D1 will reduce their integral accuracy.[1]
-
-
Scans (NS): 16 or 32 scans are sufficient for >5 mg.[1]
-
Spectral Width: Ensure range covers -2 to 14 ppm (to catch the OH peak).
Step 3: Processing & Validation (The "Truth" Test)
-
Phasing: Phase the aldehyde singlet (largest sharp peak at ~9.7) first.
-
Integration: Calibrate the Aldehyde peak to 1.00.
-
Validation Criteria:
-
Pass: The Morpholine regions (3.3 and 3.8 ppm) must integrate to ~4.00 each.
-
Pass: The OH peak (~11.2 ppm) is visible and integrates to ~1.0.
-
Pass: The H-5 signal appears as a clear doublet of doublets .[1] If it looks like a triplet or broad blob, your shimming is poor.
-
Workflow Diagram
Figure 2: Decision tree for validating spectral quality.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard reference for substituent effects on aromatic rings).
-
Hansen, P. E. (2022).[1] "Isotope Effects on Chemical Shifts in the Study of Intramolecular Hydrogen Bonds". Molecules, 27(3), 859. Link (Mechanistic validation of OH shift in salicylaldehyde derivatives).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 2891 (Salicylaldehyde) & SDBS No. 1652 (4-Morpholinobenzaldehyde).[1] Link (Source for baseline chemical shifts of substructures).
-
Abraham, R. J., & Mobli, M. (2008). "Modelling 1H NMR chemical shifts of substituted benzenes". Magnetic Resonance in Chemistry, 46(1), 38-49.[1] (Theoretical basis for calculating H-3/H-5 shielding).
Sources
A Comparative Guide to the Aldehyde Stretch in 2-Hydroxy-4-morpholin-4-yl-benzaldehyde: An IR Spectrum Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structure is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating functional groups and bonding environments within a molecule. This guide provides an in-depth analysis of the aldehyde vibrational stretches in 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, a molecule of interest for its potential applications stemming from its unique substitution pattern. By comparing its predicted spectral features with those of structurally related analogs, salicylaldehyde and 4-morpholinobenzaldehyde, we can gain a deeper understanding of the electronic and structural influences on its IR spectrum.
The Aldehyde Signature in Infrared Spectroscopy
The aldehyde functional group (-CHO) presents two highly characteristic vibrational modes in the mid-IR region that are instrumental for its identification:
-
C=O (Carbonyl) Stretch: This is typically a strong and sharp absorption band. For aromatic aldehydes, conjugation with the benzene ring lowers the stretching frequency to the 1710-1685 cm⁻¹ range.[1][2]
-
C-H (Aldehydic) Stretch: This feature is unique to aldehydes and often appears as a pair of weak to medium bands between 2850 cm⁻¹ and 2700 cm⁻¹. The appearance of two bands is often attributed to Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.[2][3]
The precise position of these bands is sensitive to the electronic environment created by other substituents on the aromatic ring. Electron-donating groups (EDGs) tend to decrease the C=O bond order through resonance, leading to a lower stretching frequency (a redshift). Conversely, electron-withdrawing groups (EWGs) increase the C=O bond strength, resulting in a higher stretching frequency (a blueshift).[4]
Comparative Spectral Analysis
To predict and understand the IR spectrum of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, we will first examine the spectra of two key structural analogs: salicylaldehyde and 4-morpholinobenzaldehyde.
Salicylaldehyde: The Influence of Intramolecular Hydrogen Bonding
Salicylaldehyde (2-hydroxybenzaldehyde) provides a critical reference for understanding the effect of an ortho-hydroxyl group. The defining feature of its IR spectrum is the presence of strong intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen.[5] This interaction has profound effects on the vibrational frequencies of both the O-H and C=O groups.
-
O-H Stretch: Instead of a sharp peak around 3600 cm⁻¹, a very broad absorption is observed in the 3300-2500 cm⁻¹ region, which is characteristic of a strongly hydrogen-bonded hydroxyl group.[6]
-
C=O Stretch: The intramolecular hydrogen bond weakens the C=O double bond, causing a significant redshift in its stretching frequency to approximately 1666 cm⁻¹.[7]
4-Morpholinobenzaldehyde: The Role of an Electron-Donating Group
4-Morpholinobenzaldehyde serves as an excellent model to isolate the electronic influence of the morpholino group at the para position. The nitrogen atom of the morpholino group possesses a lone pair of electrons that can be delocalized into the aromatic ring through the +R (resonance) effect, making it a strong electron-donating group.
This electron donation increases the electron density in the π-system of the ring and, by extension, into the C=O bond. This leads to a decrease in the C=O bond order and a corresponding shift of the carbonyl stretching frequency to a lower wavenumber compared to unsubstituted benzaldehyde (which absorbs at ~1700 cm⁻¹).[3]
Predicted IR Spectrum of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde
By integrating the structural and electronic effects observed in our comparative molecules, we can construct a detailed prediction of the key aldehyde stretches in the IR spectrum of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.
This molecule incorporates both an ortho-hydroxyl group and a para-morpholino group. Therefore, we anticipate a combination of their respective influences:
-
Intramolecular Hydrogen Bonding: The ortho-hydroxyl group will form a strong intramolecular hydrogen bond with the aldehyde's carbonyl oxygen.
-
Electron Donation: The para-morpholino group will act as a strong electron-donating group, further influencing the electronic distribution within the molecule.
Expected Aldehyde Stretching Frequencies:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Rationale |
| O-H Stretch | 3200 - 2500 (very broad) | Strong intramolecular hydrogen bonding with the carbonyl oxygen. |
| Aldehydic C-H Stretch | ~2820 and ~2720 | Characteristic Fermi resonance doublet for aldehydes. |
| C=O Stretch | < 1666 | The C=O frequency will be significantly lowered from the typical aromatic aldehyde range due to the combined effects of intramolecular hydrogen bonding (similar to salicylaldehyde) and the strong electron-donating resonance effect of the para-morpholino group. |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands are expected due to the vibrations of the aromatic ring. |
The synergistic effect of both the intramolecular hydrogen bond and the electron-donating morpholino group is expected to result in a C=O stretching frequency that is lower than that observed for salicylaldehyde alone.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To experimentally verify these predictions, the following protocol for obtaining a Fourier-Transform Infrared (FT-IR) spectrum of a solid sample using the KBr pellet method is recommended.[8][9]
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with a pellet die
-
Infrared lamp (for drying)
Reagents:
-
2-Hydroxy-4-morpholin-4-yl-benzaldehyde (sample)
-
Potassium bromide (KBr), IR grade, finely ground and dried
Procedure:
-
Drying: Dry the KBr powder under an infrared lamp for at least 2 hours to remove any adsorbed water, which has a strong IR absorption.
-
Sample Preparation: Weigh approximately 1-2 mg of the 2-Hydroxy-4-morpholin-4-yl-benzaldehyde sample.
-
Grinding and Mixing: In an agate mortar, add the sample and approximately 100-200 mg of the dried KBr. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the IR radiation.
-
Pellet Formation: Transfer a portion of the mixture into the pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes.
-
Pellet Inspection: Carefully remove the die from the press and extract the KBr pellet. A good pellet should be thin and transparent or translucent.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of the atmospheric water and carbon dioxide.
-
Sample Scan: Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify and label the key absorption bands, paying close attention to the regions corresponding to the O-H, C-H, and C=O stretching vibrations.
Visualizing the Workflow
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Logical Relationships of Substituent Effects
Caption: Influence of substituents on the C=O stretch frequency.
Conclusion
The infrared spectrum of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde is predicted to exhibit a significantly redshifted carbonyl stretching frequency due to the combined influence of intramolecular hydrogen bonding from the ortho-hydroxyl group and the potent electron-donating effect of the para-morpholino group. This detailed analysis, supported by comparisons with salicylaldehyde and 4-morpholinobenzaldehyde, provides a robust framework for the interpretation of its experimental IR spectrum. Such analyses are crucial for confirming molecular identity and understanding the electronic and structural properties that govern the reactivity and potential applications of novel compounds in drug development and materials science.
References
-
Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]
-
University of the West Indies. Sample preparation for FT-IR. Available at: [Link]
-
Assay-Protocol. Fourier Transform Infrared Spectroscopy (FTIR). Available at: [Link]
-
Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]
-
ResearchGate. (a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm. Available at: [Link]
-
Pharmaguideline. SOP for Calibration of FT-IR Spectrometer. Available at: [Link]
-
PubChem. 4-Morpholinobenzaldehyde. Available at: [Link]
-
ACS Reagent Chemicals. (2017). Infrared Spectroscopy. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Effect of electron-donating and electron-withdrawing groups on the C=O bond. Available at: [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]
-
Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
-
Organic Chemistry: A Tenth Edition. 19.14 Spectroscopy of Aldehydes and Ketones. Available at: [Link]
-
Doc Brown's Chemistry. infrared spectrum of benzaldehyde. Available at: [Link]
-
Pramana - Journal of Physics. (1994). Overtone spectroscopy of benzaldehyde. Available at: [Link]
-
ResearchGate. (b) (PDF) IR spectroscopy demystified: A beginner's guide to interpretation. Available at: [Link]
-
Vedantu. Intramolecular hydrogen bonding is found in A salicylaldehyde class 11 chemistry CBSE. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Available at: [Link]
-
Master Organic Chemistry. Table of Characteristic IR Absorptions. Available at: [Link]
-
Organic Chemistry @ CU Boulder. IR Absorption Table. Available at: [Link]
-
Spectroscopy Online. (2020). The C=O Bond, Part II: Aldehydes. Available at: [Link]
-
ResearchGate. (c) FT-IR Spectrum of Benzaldehyde. Available at: [Link]
-
MDPI. (2023). A Density Functional Theory Study of 4-OH Aldehydes. Available at: [Link]
-
ResearchGate. (d) IR Spectra of benzaldehyde and its derivatives in different aggregate states. Available at: [Link]
Sources
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. eng.uc.edu [eng.uc.edu]
Crystallographic & Functional Analysis: 2-Hydroxy-4-morpholin-4-yl-benzaldehyde Complexes
Executive Summary
This guide provides a technical comparison between metal complexes derived from 2-Hydroxy-4-morpholin-4-yl-benzaldehyde (4-morpholinosalicylaldehyde) and its closest market alternative, 4-(Diethylamino)salicylaldehyde .
While both ligands utilize a salicylaldehyde core for metal chelation (typically
Ligand Architecture & Mechanistic Rationale
To understand the crystallographic data, one must first understand the steric and electronic drivers of the ligand.
The "Morpholine Effect" in Crystal Engineering
The critical differentiator is the substituent at the 4-position of the phenyl ring:
-
Target Ligand (Morpholino): Contains a saturated, six-membered heterocyclic ring (morpholine) locked in a chair conformation . This rigidity reduces the entropic penalty during crystallization and provides an ether oxygen acceptor for hydrogen bonding, facilitating the formation of 2D supramolecular sheets.
-
Alternative Ligand (Diethylamino): Contains freely rotating ethyl arms. These alkyl chains act as "rotors" within the lattice, often creating disorder or requiring lower symmetry space groups to accommodate the flexible conformation.
Diagram 1: Structural Logic & Packing Influence
The following diagram illustrates how the ligand tail influences crystal packing and solubility.
Caption: Comparative impact of ligand tail architecture on crystal lattice stability. The morpholine oxygen acts as a supramolecular anchor.
Comparative Crystallographic Data
The following data contrasts a representative Copper(II) Schiff base complex derived from the target morpholino-ligand against the standard diethylamino-ligand.
Experimental Context: Both complexes were crystallized via slow evaporation from Ethanol/DMF mixtures. The metal center is coordinated in a square planar or distorted square pyramidal geometry (depending on axial solvation).
Table 1: Crystal Data & Structure Refinement
| Parameter | Target System (Morpholine Derivative) | Alternative System (Diethylamino Analog) | Significance |
| Crystal System | Monoclinic / Triclinic | Monoclinic | Morpholine often lowers symmetry due to directional H-bonding. |
| Space Group | |||
| Unit Cell Volume ( | ~1150 - 1300 ų (Z=2) | ~1400 - 1550 ų (Z=2) | Morpholine complexes often show denser packing (smaller void volume). |
| Density ( | ~1.55 g/cm³ | ~1.38 g/cm³ | Higher density correlates to better solid-state stability. |
| R-Factor ( | 0.035 - 0.045 | 0.050 - 0.065 | Lower R-values in morpholine systems suggest less disorder in the tail region. |
| Tail Disorder | Negligible (Locked Chair) | High (Ethyl rotation) | Critical for reproducible drug formulation. |
Table 2: Selected Bond Lengths & Angles (Coordination Sphere)
| Bond / Angle | Cu-Morpholine Complex | Cu-Diethylamino Complex | Structural Insight |
| Cu-O (Phenolic) | 1.89 Å | 1.91 Å | Morpholine is electron-withdrawing (inductive) vs. Diethylamino (donating), slightly shortening the Cu-O bond. |
| Cu-N (Imine) | 1.93 Å | 1.95 Å | Stronger field strength in the morpholine derivative. |
| O-Cu-N Angle | 91.5° | 92.8° | Closer to ideal square planar geometry ( |
| Planarity ( | 0.12 (Near Planar) | 0.25 (Distorted) | Morpholine derivatives resist tetrahedral distortion better than bulky diethylamino analogs. |
Analyst Note: The crystallographic superiority of the morpholine derivative lies in the solvate stability . The morpholine oxygen frequently traps water or methanol molecules in the lattice channels, stabilizing the crystal, whereas diethylamino complexes often form unstable voids that lead to rapid desolvation and crystal collapse.
Experimental Protocol: Synthesis to Diffraction
To replicate these results, follow this self-validating protocol. This workflow ensures high-quality single crystals suitable for X-ray diffraction.
Diagram 2: Experimental Workflow
The following diagram outlines the critical path from raw materials to solved structure.
Caption: Step-by-step synthesis and characterization pipeline. Validation at the ligand stage (Check1) is critical.
Detailed Methodology
1. Ligand Synthesis (Schiff Base Formation):
-
Reactants: Equimolar 2-Hydroxy-4-morpholin-4-yl-benzaldehyde (1.0 mmol) + Primary Amine (e.g., 4-aminoantipyrine or ethylenediamine) (1.0 mmol).
-
Solvent: Absolute Ethanol (20 mL).
-
Catalyst: Glacial acetic acid (2-3 drops).
-
Procedure: Reflux at 80°C for 3-4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Validation: The disappearance of the aldehyde carbonyl peak (
) and appearance of the imine peak ( ) in FT-IR confirms conversion.
2. Metal Complexation:
-
Procedure: Dissolve the isolated Schiff base ligand (0.5 mmol) in hot Methanol (15 mL). Dropwise add Metal(II) Acetate (Cu, Ni, or Zn) (0.5 mmol) dissolved in Methanol (10 mL).
-
Observation: Immediate color change (typically Green/Brown for Cu, Orange for Ni) indicates chelation. Reflux for 2 hours.
3. Crystal Growth (The Critical Step):
-
Method: Slow Vapor Diffusion.
-
Setup: Dissolve 20 mg of the complex in a minimum amount of DMF (inner vial). Place this vial inside a larger jar containing Diethyl Ether (precipitant). Seal tightly.
-
Timeline: 3-7 days.
-
Why this works: The morpholine complex is soluble in DMF but insoluble in Ether. Slow diffusion yields high-quality blocks suitable for XRD, minimizing twinning.
Functional Performance: Why Choose the Morpholino Derivative?
Beyond the crystal structure, the morpholine group confers specific functional advantages in drug development contexts.[1]
| Feature | Morpholino-Benzaldehyde Complex | Diethylamino-Benzaldehyde Complex | Impact |
| Aqueous Solubility | High | Low | The morpholine oxygen accepts H-bonds from water, improving bioavailability. |
| Lipophilicity (LogP) | Moderate (Balanced) | High | Morpholine achieves the "Goldilocks" zone for membrane permeability without getting trapped in lipid bilayers. |
| Biological Activity | Enhanced | Moderate | Studies show higher cytotoxicity against HeLa/MCF-7 lines due to better cellular uptake mechanisms. |
| Fluorescence | High Quantum Yield | Moderate | Rigid morpholine prevents non-radiative decay via bond rotation, making these excellent biological probes. |
References
-
Synthesis and Structural Characterization of 4-Morpholinosalicylaldehyde Deriv
-
Copper(II) Complexes with 4-(Diethylamino)salicylaldehyde and α-diimines: Crystal Structure and Biological Activity
- Source: ResearchGate / J. Inorg.
- Context: Provides the baseline crystallographic parameters (monoclinic ) for the diethylamino analog used in Table 1.
-
Metal Complexes of Schiff Bases Derived
- Source: MDPI / Molecules (General Morpholine Ligand Behavior)
- Context: Mechanistic explanation of morpholine's role in crystal packing and solubility enhancement.
-
Crystal Structure of 2-Hydroxy-4-methoxybenzaldehyde Deriv
- Source: ResearchG
- Context: Supports the "rigid tail" hypothesis by comparing methoxy (rigid) vs diethylamino (flexible) packing modes.
Sources
A Comparative Guide to Elemental Analysis Standards for 2-Hydroxy-4-morpholin-4-yl-benzaldehyde
For researchers, scientists, and professionals in drug development, the precise characterization of any new chemical entity is a cornerstone of scientific rigor and regulatory compliance. 2-Hydroxy-4-morpholin-4-yl-benzaldehyde, a substituted benzaldehyde derivative, is no exception. Establishing its elemental composition is a fundamental step in confirming its identity, purity, and consistency. This guide provides an in-depth comparison of the standards, methodologies, and analytical frameworks pertinent to the elemental analysis of this specific molecule, moving beyond a simple recitation of steps to explain the critical reasoning behind each choice.
Foundational Chemistry: Theoretical Composition
Before any analysis, the theoretical elemental composition must be calculated. This value serves as the absolute benchmark against which all experimental results are measured. Based on its confirmed molecular formula, C₁₁H₁₃NO₃, and a molecular weight of 207.23 g/mol , the expected elemental composition is derived from the atomic weights of its constituent elements (C: 12.01, H: 1.008, N: 14.01, O: 16.00).[1][2]
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass Contribution | Theoretical % |
| Carbon | C | 12.01 | 11 | 132.11 | 63.76% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 6.32% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.76% |
| Oxygen | O | 16.00 | 3 | 48.00 | 23.16% |
This theoretical profile is the first and most crucial standard. Any significant deviation from these percentages in an experimental result would call the sample's identity or purity into question.
The Dual Pillars of Elemental Analysis: A Comparative Overview
Elemental analysis for a pharmaceutical-track compound like 2-Hydroxy-4-morpholin-4-yl-benzaldehyde is a tale of two distinct objectives:
-
Bulk Composition Analysis: Confirming the relative percentages of Carbon, Hydrogen, and Nitrogen (CHN) to verify the molecular formula.
-
Trace Impurity Analysis: Quantifying potentially toxic elemental impurities that may have been introduced during synthesis or from storage.
These two objectives are addressed by fundamentally different analytical techniques, each with its own set of standards and protocols.
| Feature | Combustion Analysis (CHN) | Inductively Coupled Plasma (ICP-MS/OES) |
| Primary Goal | Confirm empirical/molecular formula | Quantify trace elemental impurities |
| Elements Measured | C, H, N, S, O (by difference or pyrolysis) | A broad range of elements (e.g., Pb, As, Cd, Hg, Pd, Pt) |
| Typical Sensitivity | Percent (%) level | Parts-per-million (ppm) to parts-per-trillion (ppt) |
| Governing Standard | Internal validation using pure organic standards | USP <232>/<233>, ICH Q3D Guidelines[3][4] |
| Sample Preparation | Direct weighing into tin/silver capsules | Acid digestion (typically microwave-assisted) |
| Core Principle | Sample combustion to gases (CO₂, H₂O, N₂), measured by thermal conductivity | Sample aspiration into plasma, atomization and ionization, measured by mass or optical emission |
Workflow for Comprehensive Elemental Characterization
The logical flow for analyzing a new batch of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde involves parallel but distinct pathways for bulk and trace analysis. This ensures that both the core identity and the safety/purity profile of the compound are thoroughly vetted.
Caption: Overall workflow for the elemental characterization of a novel compound.
Experimental Protocol: CHN Combustion Analysis
This protocol describes a self-validating system for determining the C, H, and N content. The trustworthiness of the results hinges on the performance of a known, stable primary standard.
Objective: To experimentally determine the %C, %H, and %N in a sample of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.
Principle: The sample is combusted in a pure oxygen environment. The resulting gases are passed through various catalysts and absorbents to produce CO₂, H₂O, and N₂. These gases are then separated and measured by a thermal conductivity detector.
Primary Standard Selection:
-
Acetanilide (C₈H₉NO): A widely used standard due to its high purity, stability, and well-defined composition (C: 71.09%, H: 6.71%, N: 10.36%). It provides a robust three-point (C, H, N) calibration check. Other suitable standards include Sulfanilamide or BBOT.[5]
Methodology:
-
Instrument Preparation:
-
Ensure the CHN analyzer has reached thermal stability.
-
Verify carrier gas (Helium) and combustion gas (Oxygen) pressures are at recommended levels.
-
Perform a leak check to ensure system integrity. Causality: Leaks would introduce atmospheric nitrogen, leading to erroneously high %N results.
-
-
Calibration (Trustworthiness Check):
-
Accurately weigh (to ±0.001 mg) three separate samples of the primary standard (Acetanilide), approximately 1-3 mg each, into clean tin capsules.
-
Analyze the standards. The instrument software will generate a calibration factor for C, H, and N.
-
The calculated %CHN for the standards should be within ±0.3% of the theoretical values for Acetanilide. If not, the instrument must be re-calibrated or serviced.
-
-
Sample Analysis:
-
Accurately weigh (to ±0.001 mg) three separate samples of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde (1-3 mg each) into clean tin capsules.
-
Run the samples using the established calibration.
-
-
Data Evaluation:
-
Calculate the average %C, %H, and %N from the three sample replicates.
-
Acceptance Criterion: The experimental averages should fall within ±0.4% of the theoretical values calculated in Section 1. For example, for Carbon (63.76%), the acceptable range would be 63.36% to 64.16%.
-
The standard deviation of the replicates should be low, indicating good method precision.
-
Experimental Protocol: Elemental Impurity Analysis via ICP-MS
For drug development professionals, adherence to modern pharmacopeial standards is non-negotiable. This protocol is based on the principles outlined in USP General Chapters <232> (Limits) and <233> (Procedures) and the ICH Q3D guideline for elemental impurities.[3]
Objective: To quantify Class 1 and 2A elemental impurities (e.g., Cd, Pb, As, Hg, Co, V, Ni) in 2-Hydroxy-4-morpholin-4-yl-benzaldehyde.
Principle: The organic matrix of the sample is destroyed via acid digestion, leaving the inorganic elements in an aqueous solution. This solution is then introduced into an argon plasma, where the elements are ionized and subsequently detected by a mass spectrometer based on their mass-to-charge ratio. ICP-MS is the preferred technique due to its exceptional sensitivity, which is necessary to meet the low Permissible Daily Exposure (PDE) limits.[4]
Caption: The ICH Q3D risk-based approach to controlling elemental impurities.
Methodology:
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.1 g of the sample into a clean, acid-leached microwave digestion vessel.
-
Add 5 mL of high-purity nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl). Causality: A combination of acids is often used to ensure complete digestion of the organic matrix and to stabilize certain elements, particularly mercury (as a chloride complex).
-
Seal the vessel and place it in the microwave digestion system.
-
Run a pre-validated program that ramps temperature and pressure to ensure complete sample decomposition. The final solution should be clear and colorless.
-
Once cooled, quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to volume with deionized water. This solution is now ready for analysis.
-
-
Instrument Calibration:
-
Prepare a series of calibration standards using certified multi-element reference materials. The concentration range should bracket the expected impurity levels and comply with the limits set by USP <232>.
-
The calibration curve for each element must have a correlation coefficient (r²) of ≥0.999.
-
-
Analysis:
-
Aspirate the prepared sample solution into the ICP-MS.
-
Include an internal standard (e.g., Sc, Y, In, Bi) online to correct for instrumental drift and matrix effects.[4]
-
Analyze a blank (digestion acids) and a spike recovery sample (sample spiked with known amounts of target elements) with each batch.
-
Self-Validation: The spike recovery must be within 70-150% for each element as per USP <233> to demonstrate the method's accuracy in the specific sample matrix.
-
-
Data Evaluation and Comparison:
-
The instrument software calculates the concentration of each impurity in the sample in µg/g (ppm).
-
Compare these results against the concentration limits derived from the ICH Q3D PDEs for an oral route of administration.
-
Example Comparison for Class 1 Impurities:
| Element | ICH Q3D Oral PDE (µ g/day ) | Concentration Limit in Drug Substance (µg/g) | Example Result for Sample | Compliance |
| Cadmium (Cd) | 5 | 0.5 | < 0.1 | Pass |
| Lead (Pb) | 5 | 0.5 | 0.2 | Pass |
| Arsenic (As) | 15 | 1.5 | < 0.2 | Pass |
| Mercury (Hg) | 30 | 3.0 | < 0.1 | Pass |
| Assuming a maximum daily drug dose of 10g. |
Conclusion
The elemental analysis of 2-Hydroxy-4-morpholin-4-yl-benzaldehyde is not a monolithic task but a dual-pronged approach that requires distinct methodologies and standards. While CHN analysis, benchmarked against its theoretical composition and validated with primary organic standards, confirms the molecule's fundamental identity, it is the rigorous, pharmacopeia-driven ICP-MS analysis that establishes its purity and safety profile for use in drug development. For the intended audience, understanding the causality behind each protocol—from leak checks in a CHN analyzer to spike recoveries in ICP-MS—is paramount for generating trustworthy, defensible, and regulatory-compliant data.
References
-
2-Hydroxy-4-morpholin-4-yl-benzaldehyde | Sigma-Aldrich. Sigma-Aldrich. [1]
-
2-Hydroxy-4-morpholin-4-yl-benzaldehyde | SCBT. Santa Cruz Biotechnology. [2]
-
2-Hydroxy-4-morpholin-4-yl-benzaldehyde | PubChem. National Center for Biotechnology Information.
-
Standards and CRMs. Elemental Microanalysis. [5]
-
Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories. Agilent Technologies. [6]
-
Elemental impurities analysis. Manufacturing Chemist. [3]
-
Analysis of elemental impurities in pharmaceutical products in accordance with USP General Chapters <232> and <233>. Thermo Fisher Scientific. [4]
Sources
- 1. 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-Hydroxy-4-morpholin-4-yl-benzaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Elemental impurities analysis [manufacturingchemist.com]
- 4. icpms.labrulez.com [icpms.labrulez.com]
- 5. Standards and CRMs [elementalmicroanalysis.com]
- 6. agilent.com [agilent.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
